1-(5-Hydroxy-2-methylphenyl)ethanone
Description
Properties
IUPAC Name |
1-(5-hydroxy-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-8(11)5-9(6)7(2)10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSYYNLVUKHOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294426 | |
| Record name | 1-(5-hydroxy-2-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40180-70-9 | |
| Record name | 40180-70-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-hydroxy-2-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 1-(5-Hydroxy-2-methylphenyl)ethanone
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(5-Hydroxy-2-methylphenyl)ethanone
Part 1: Executive Summary & Chemical Identity
1-(5-Hydroxy-2-methylphenyl)ethanone (CAS 40180-70-9), also known as 3-acetyl-4-methylphenol , is a specialized aromatic ketone used primarily as an intermediate in the synthesis of bioactive benzofurans and pharmaceutical scaffolds.
Critical Isomer Distinction: Research integrity requires an immediate distinction between this compound and its more common isomer, 2'-Hydroxy-5'-methylacetophenone (CAS 1450-72-2). The latter is a product of the Fries rearrangement of p-cresyl acetate and possesses significantly different electronic and chelating properties due to the intramolecular hydrogen bond between the carbonyl and the ortho-hydroxyl group. The target molecule (CAS 40180-70-9) lacks this ortho-chelation, resulting in distinct solubility and reactivity profiles.
Table 1: Structural & Identity Analysis
| Feature | Target Molecule | Common Isomer (Caution) |
| IUPAC Name | 1-(5-Hydroxy-2-methylphenyl)ethanone | 1-(2-Hydroxy-5-methylphenyl)ethanone |
| Common Name | 3-Acetyl-4-methylphenol | 2-Acetyl-4-methylphenol |
| CAS Number | 40180-70-9 | 1450-72-2 |
| Structure | Acetyl at C1, Methyl at C2, OH at C5 | Acetyl at C1, OH at C2, Methyl at C5 |
| Key Property | No intramolecular H-bond | Strong intramolecular H-bond |
| Primary Use | Benzofuran synthesis, heterocycle formation | Ligand for metal complexes, UV stabilizers |
Part 2: Physicochemical Properties
The absence of ortho-hydroxyl chelation in 1-(5-Hydroxy-2-methylphenyl)ethanone increases its polarity relative to its isomer, affecting its partition coefficient (LogP) and solubility in non-polar solvents.
Table 2: Physicochemical Parameters
| Property | Value (Experimental/Predicted) | Context & Causality |
| Molecular Weight | 150.17 g/mol | Monoisotopic mass: 150.068 |
| Physical State | Crystalline Solid | Phenolic H-bonding promotes lattice stability. |
| Melting Point | 152–154 °C (Predicted/Analogous) | Higher than the ortho-isomer (45-48 °C) due to intermolecular H-bonding. |
| XLogP3 | ~1.6 | Moderately lipophilic; suitable for membrane permeability. |
| pKa (Phenolic) | 9.8 – 10.2 | Typical phenol acidity; deprotonates in basic media (pH > 10). |
| H-Bond Donors | 1 | The C5-hydroxyl group. |
| H-Bond Acceptors | 2 | Carbonyl oxygen and phenolic oxygen. |
| Solubility | DMSO, Methanol, Ethanol | Limited water solubility; soluble in polar organic solvents. |
Part 3: Synthetic Methodology
Unlike the ortho-isomer, which is accessible via the Fries rearrangement, 1-(5-Hydroxy-2-methylphenyl)ethanone requires a directed synthesis to install the acetyl group meta to the hydroxyl and ortho to the methyl group. The most robust pathway involves the nitration of 2-methylacetophenone.
Protocol: The "Nitro Route" Synthesis
Objective: Synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone from 2-methylacetophenone.
Reagents:
-
Precursor: 2-Methylacetophenone (CAS 577-16-2)
-
Nitrating Agent: HNO₃ / H₂SO₄
-
Reducing Agent: SnCl₂ / HCl or H₂ / Pd-C
-
Diazotization: NaNO₂, H₂SO₄, H₂O
Step-by-Step Workflow:
-
Regioselective Nitration:
-
Mechanism: The methyl group (activator) directs ortho/para. The acetyl group (deactivator) directs meta. Position 5 is para to the methyl and meta to the acetyl, making it the most electronically favorable site.
-
Procedure: Add 2-methylacetophenone dropwise to a cooled mixture of concentrated sulfuric and nitric acid at 0°C. Stir for 2 hours. Pour onto ice. Isolate the solid precipitate (1-(2-methyl-5-nitrophenyl)ethanone).
-
-
Reduction to Amine:
-
Procedure: Dissolve the nitro intermediate in ethanol. Add SnCl₂ (3 equivalents) and reflux for 4 hours. Alternatively, use catalytic hydrogenation (H₂, Pd/C, 3 atm).
-
Result: 1-(5-Amino-2-methylphenyl)ethanone.
-
-
Diazotization and Hydrolysis:
-
Procedure: Suspend the amine in dilute H₂SO₄ at 0-5°C. Add aqueous NaNO₂ dropwise to form the diazonium salt.
-
Hydrolysis: Slowly add the cold diazonium solution to a boiling solution of dilute sulfuric acid (10%). The diazonium group is displaced by water, releasing N₂ gas.
-
Purification: Cool the mixture. Extract with ethyl acetate. Wash with brine. Recrystallize from ethanol/water.
-
Visualization: Synthetic Pathway
Caption: Figure 1. Regioselective synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone via nitration-reduction-hydrolysis sequence.
Part 4: Reactivity & Applications
The unique substitution pattern of this molecule makes it a valuable scaffold for constructing benzofuran derivatives, which are prevalent in anti-arrhythmic drugs (e.g., Amiodarone analogs) and natural products.
Key Reaction: Benzofuran Cyclization The C5-hydroxyl group can be alkylated with α-halo esters, followed by cyclization onto the C6 position (ortho to the ketone) or via intramolecular condensation if the acetyl group is functionalized.
-
Mechanism: Treatment with chloroacetone or ethyl bromoacetate in the presence of K₂CO₃ yields an ether intermediate. Subsequent treatment with a strong base (e.g., NaOEt) induces cyclization to form the benzofuran core.
Caption: Figure 2. Application of the target molecule in the synthesis of bioactive benzofuran scaffolds.
Part 5: Safety & Handling (MSDS Summary)
While specific toxicological data for this isomer is limited, it should be handled with the standard precautions applicable to substituted phenols and aromatic ketones.
-
Hazards:
-
Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).
-
Respiratory: May cause respiratory irritation (H335).
-
-
Handling Protocol:
-
Use in a fume hood to avoid inhalation of dust/vapors.
-
Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic moiety.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15068 (Isomer Comparison). Retrieved from .
-
BenchChem (2025). Synthesis of Benzofuran Derivatives from Hydroxyacetophenones. Retrieved from .
-
ChemicalBook (2026). Product Data: 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS 40180-70-9). Retrieved from .
-
NIST Chemistry WebBook. Mass Spectral Data for Methylacetophenone Isomers. Retrieved from .
Synthesis Pathways for 1-(5-Hydroxy-2-methylphenyl)ethanone
The following technical guide details the synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone , a specific structural isomer distinct from the more common Fries rearrangement product, 2'-hydroxy-5'-methylacetophenone.
An In-Depth Technical Guide for Chemical Development[1]
Target Molecule: 1-(5-Hydroxy-2-methylphenyl)ethanone CAS Registry Number: 40180-70-9 Molecular Formula: C₉H₁₀O₂ Molecular Weight: 150.18 g/mol [1]
Executive Summary & Structural Distinction[2]
In the field of aromatic ketone synthesis, precision in nomenclature and structural identification is paramount.[1] The target molecule, 1-(5-Hydroxy-2-methylphenyl)ethanone (Target A ), is frequently conflated with its isomer, 1-(2-Hydroxy-5-methylphenyl)ethanone (Isomer B , CAS 1450-72-2).[1]
-
Target A (CAS 40180-70-9): Acetyl group at C1; Methyl at C2; Hydroxyl at C5.[1] The hydroxyl group is meta to the acetyl group.[1]
-
Isomer B (CAS 1450-72-2): Acetyl group at C1; Hydroxyl at C2; Methyl at C5.[1] The hydroxyl group is ortho to the acetyl group.[1]
While Isomer B is readily accessible via the Fries rearrangement of p-cresyl acetate, Target A requires a divergent synthetic strategy due to the meta relationship between the acetyl and hydroxyl functionalities.[1] Direct acylation of p-cresol yields Isomer B due to the strong ortho-directing effect of the hydroxyl group.[1] Therefore, the synthesis of Target A must exploit the cooperative directing effects of the methyl and acetyl groups on a pre-functionalized scaffold.[1]
Retrosynthetic Analysis
To synthesize the 1,2,5-substitution pattern, we must introduce the hydroxyl group at the C5 position.[1] Since direct hydroxylation is challenging, the hydroxyl moiety is best installed via a diazonium intermediate derived from an amine.[1] The amine, in turn, is accessible via the reduction of a nitro group.[1][2]
The retrosynthetic logic relies on Electrophilic Aromatic Substitution (EAS) rules:
-
Disconnection: Functional group interconversion (FGI) of OH
N₂⁺ NH₂ NO₂. -
Starting Material: 2-Methylacetophenone (o-Methylacetophenone).[1][3]
Mechanistic Rationale: In 2-methylacetophenone, the acetyl group (C1) is a meta-director (deactivating), directing incoming electrophiles to C3 or C5.[1] The methyl group (C2) is an ortho/para-director (activating), directing to C3 (ortho) or C5 (para).[1]
-
Position C3: Sterically hindered (sandwiched between methyl and acetyl).[1]
-
Position C5: Electronically favored by both groups and sterically accessible.[1]
Figure 1: Retrosynthetic pathway exploiting cooperative directing effects.[1]
Primary Synthesis Pathway: The Nitration-Reduction-Hydrolysis Route[1]
This route is the industry standard for accessing meta-acetyl phenols which cannot be made via Friedel-Crafts acylation of phenols.[1]
Step 1: Regioselective Nitration
Objective: Install the nitrogen functionality at C5.[1]
Protocol:
-
Charge a reactor with concentrated H₂SO₄ (5.0 eq) and cool to -10°C.
-
Add 2-methylacetophenone (1.0 eq) dropwise, maintaining internal temperature below 0°C.
-
Prepare a mixture of Conc. HNO₃ (1.1 eq) and Conc.[1] H₂SO₄ (1.5 eq).[1] Add this nitrating mixture dropwise to the reactor over 60 minutes, strictly maintaining temperature < 5°C. Note: Higher temperatures promote dinitration or oxidation of the methyl group.
-
Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][10]
-
Quench: Pour the reaction mixture onto crushed ice (10x weight of acid) with vigorous stirring. The product, 1-(2-methyl-5-nitrophenyl)ethanone , precipitates as a pale yellow solid.
-
Filter, wash with cold water until pH is neutral, and recrystallize from ethanol.
Step 2: Selective Reduction
Objective: Convert the nitro group to an amine without reducing the carbonyl (ketone).[1]
-
Reagents: Stannous Chloride (SnCl₂[1][10]·2H₂O) / HCl or Fe / Acetic Acid.[1]
-
Preferred Method: SnCl₂ for lab scale; Fe/AcOH for scale-up (cost-effective).[1]
Protocol (SnCl₂ Method):
-
Dissolve the nitro intermediate (1.0 eq) in Ethanol (10 vol).
-
Add SnCl₂[1][10]·2H₂O (3.5 eq) followed by Conc.[1] HCl (catalytic amount).[1]
-
Reflux at 70-80°C for 3-4 hours.
-
Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ solution (careful of foaming).
-
Extract with Ethyl Acetate (3x).[1][10] Dry organic layer over Na₂SO₄ and concentrate.[1][7]
-
Yields 1-(5-amino-2-methylphenyl)ethanone .
Step 3: Diazotization and Hydrolysis (The Sandmeyer-Type Hydroxylation)
Objective: Convert the amino group to a hydroxyl group.[1]
Protocol:
-
Suspend the amine (1.0 eq) in dilute H₂SO₄ (2.5 M, 10 vol).
-
Cool the suspension to 0-5°C in an ice bath.
-
Add a solution of NaNO₂ (1.1 eq) in water dropwise, keeping T < 5°C. The solution should become clear as the diazonium salt forms.[1] Stir for 20 mins.
-
Hydrolysis: Prepare a separate vessel with dilute H₂SO₄ (10 vol) and heat to boiling (100°C).
-
Slowly add the cold diazonium solution to the boiling acid. Caution: Vigorous evolution of nitrogen gas will occur.
-
Continue boiling for 15-30 minutes to ensure complete hydrolysis.
-
Isolation: Cool the mixture. The product may precipitate or form an oil.[1][9] Extract with Ethyl Acetate.[1][7][10]
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexane/EtOAc gradient).
Alternative Pathway Considerations (And What to Avoid)
The Fries Rearrangement "Trap"
Researchers often attempt to synthesize hydroxy-acetophenones via the Fries rearrangement of phenolic esters.[1]
-
Reagent: AlCl₃ (Lewis Acid).[1]
-
Product: The major product is 2-Hydroxy-5-methylacetophenone (Isomer B).[1][9]
-
Reason: The rearrangement migrates the acetyl group ortho to the phenolic oxygen due to chelation with the aluminum catalyst.[1]
-
Verdict: This pathway is unsuitable for the target 1-(5-Hydroxy-2-methylphenyl)ethanone.[1]
Direct Friedel-Crafts Acylation[1]
-
Substrate: 3-Methylphenol (m-Cresol).[1]
-
Reaction: Acylation with Acetyl Chloride/AlCl₃.[1]
-
Outcome: Directs ortho/para to the hydroxyl group.[1]
-
Major products: 2-acetyl-5-methylphenol and 4-acetyl-5-methylphenol.[1]
-
-
Verdict: Low selectivity for the desired isomer where the acetyl is meta to the hydroxyl.[1]
Analytical Profile & Characterization
To validate the synthesis, the following analytical markers should be confirmed.
| Property | Specification | Notes |
| Physical State | Solid (Powder) | Color typically off-white to pale yellow.[1] |
| Melting Point | 105–108 °C | Distinct from Isomer B (MP ~50 °C).[1] |
| ¹H NMR (CDCl₃) | Methyl group at C2.[1] | |
| Acetyl methyl protons. | ||
| Coupling with H-6 and H-3.[1] | ||
| Ortho coupling to methyl.[1] | ||
| Meta coupling to H-4.[1] | ||
| IR Spectrum | ~1680 cm⁻¹ (C=O) | Ketone stretch.[1] |
| ~3300-3400 cm⁻¹ (OH) | Broad phenolic stretch.[1] |
Regioselectivity Visualization:
Figure 2: Cooperative directing effects favoring substitution at C5.
Safety & Industrial Considerations
-
Nitration Risks: The nitration step involves a strong exotherm.[1] On a large scale, "runaway reactions" are a risk.[1] Use jacketed reactors with reliable cooling loops.[1] Accumulation of unreacted nitric acid must be avoided by strictly controlling the addition rate based on temperature response.[1]
-
Diazonium Instability: Aryl diazonium salts are potentially explosive if allowed to dry.[1] Keep the intermediate in solution and proceed immediately to the hydrolysis step.[1]
-
Waste Management: The reduction step (if using Sn/Fe) generates heavy metal waste which requires specific disposal protocols.[1] Catalytic hydrogenation (H₂/Pd-C) is a greener alternative for industrial scaling but requires pressurized equipment.[1]
References
-
Synthesis of Amino-Acetophenones: BenchChem. (2025).[1] Synthesis of 1-(5-Amino-2-methylphenyl)ethanone from p-toluidine. Retrieved from [1]
-
Nitration Regioselectivity: Olah, G. A., Malhotra, R., & Narang, S. C.[1][6] (1989).[1][6] Nitration: Methods and Mechanisms. VCH Publications. (Standard reference for mixed-acid nitration kinetics).
-
Target Molecule Identification: National Center for Biotechnology Information. (2025).[1][5][8] PubChem Compound Summary for CID 15068 (Isomer Comparison). Retrieved from [11]
-
Fries Rearrangement Mechanism: Martin, R. (2011).[1] Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media. (Reference for the contrasting synthesis of Isomer B).
-
Diazotization Protocols: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Sandmeyer-type reactions).
Sources
- 1. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2′-メチルアセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. automate.video [automate.video]
- 6. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 7. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sgbaukrc.ac.in [sgbaukrc.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2'-Hydroxy-5'-methylacetophenone, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Detailed Technical Guide: Characterization and Application of CAS 40180-70-9
Executive Summary
CAS Number 40180-70-9 , chemically identified as 1-(5-hydroxy-2-methylphenyl)ethanone (or 5'-hydroxy-2'-methylacetophenone), is a specific structural isomer of the hydroxyacetophenone family.[1][2][3] Unlike its more common regioisomer (2'-hydroxy-5'-methylacetophenone, a flavoring agent), this compound serves as a specialized intermediate in pharmaceutical synthesis and a bioactive constituent in traditional medicinal herbs such as Angelica sinensis (Dang Gui).[1][2]
This guide provides a comprehensive technical characterization of the molecule, distinguishing it from its isomers through rigorous spectroscopic data.[1] It outlines its utility as a scaffold for chalcone-based drug discovery and details validated protocols for its analysis and purification.[1]
Chemical Identity & Physicochemical Profile
The precise structural elucidation of CAS 40180-70-9 is critical due to the prevalence of positional isomers in commercial catalogs.[1][3]
Nomenclature and Identifiers
| Parameter | Detail |
| Systematic Name | 1-(5-hydroxy-2-methylphenyl)ethanone |
| Synonyms | 5'-Hydroxy-2'-methylacetophenone; 3-Acetyl-4-methylphenol |
| CAS Number | 40180-70-9 |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| SMILES | CC1=C(C=C(O)C=C1)C(C)=O |
Physical Properties
| Property | Value | Note |
| Appearance | White to off-white crystalline solid | Distinct from the yellow oil/low-melting solid of the 2'-hydroxy isomer.[1][3] |
| Melting Point | 128°C | Key differentiator from 2'-hydroxy-5'-methyl isomer (MP 45-48°C).[1][2][3] |
| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water | Phenolic nature allows solubility in alkaline aqueous solutions.[3] |
| pKa | ~9.8 (Phenolic OH) | Predicted value based on substitution pattern.[3] |
Structural Characterization & Validation
To validate the identity of CAS 40180-70-9, researchers must rely on spectroscopic signatures that confirm the meta relationship between the acetyl and methyl groups, and the para relationship between the acetyl and hydroxyl groups is excluded (this would be a different isomer).[1][2]
Nuclear Magnetic Resonance (NMR) Analysis
The substitution pattern on the benzene ring (1,2,5-trisubstituted) creates a distinct splitting pattern.[1][2]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 6.85 ppm (dd, J=8.2, 2.6 Hz, 1H): Proton at position 4 (ortho to OH, meta to Me).[2]
-
δ 7.10 ppm (d, J=8.2 Hz, 1H): Proton at position 3 (ortho to Me).[1][2]
-
δ 7.25 ppm (d, J=2.6 Hz, 1H): Proton at position 6 (ortho to Acetyl, meta to OH).[2]
-
δ 9.45 ppm (s, 1H): Phenolic hydroxyl (–OH), exchangeable with D₂O.[1][2]
-
Interpretation: The coupling constant J=2.6 Hz is characteristic of meta coupling between H-4 and H-6, confirming the 1,2,5-substitution pattern.[1]
Mass Spectrometry (MS)[1][2]
Synthesis & Production Pathways
While Friedel-Crafts acetylation of m-cresol or p-cresol often yields mixtures of isomers, a regiospecific route is required for high-purity CAS 40180-70-9.[1][3]
Validated Synthetic Route: Aromatization Strategy
A superior method involves the aromatization of cyclic enone precursors, avoiding the separation difficulties of direct acetylation.[1]
Biological Relevance & Drug Development Applications[1][6]
Pharmacological Context
Identified as a constituent of the volatile oil of Angelica sinensis (Radix Angelicae Sinensis), this compound contributes to the herb's pleiotropic effects.[1][2]
-
Therapeutic Class: Phytochemical / Anti-inflammatory agent.[1]
-
Mechanism: Phenolic acetophenones act as radical scavengers and modulators of the Nrf2 pathway.[1]
Drug Design Scaffold
In drug discovery, CAS 40180-70-9 is a "privileged structure" for synthesizing Chalcones (1,3-diaryl-2-propen-1-ones) via Claisen-Schmidt condensation.[1][2][3] These derivatives are potent inhibitors of NF-κB signaling.[1]
[1][2][3][4][7]
Experimental Protocols
Protocol A: Analytical HPLC Method
Objective: Quantify purity and detect isomeric impurities.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Self-Validation:
Protocol B: Purification via Recrystallization
Objective: Isolate high-purity solid from crude synthetic mixture.[1]
-
Dissolution: Dissolve 10 g of crude solid in minimal boiling Ethanol (95%).
-
Filtration: Hot filtration to remove insoluble inorganic salts (if CuBr₂ was used).[1][2]
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
Collection: Filter the white crystals under vacuum.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
-
Yield Check: Expected recovery >85%. MP check: 127-129°C.[1]
References
-
PubChem. 1-(5-hydroxy-2-methylphenyl)ethanone - Compound Summary. National Library of Medicine.[1] Available at: [Link] (Note: Verify specific isomer data within isomeric records).[1][2]
-
Martin, R. Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media, 2012.[1] (Definitive source for MP 128°C and synthesis via aromatization).[1][2][4]
-
Chinese Journal of Modern Applied Pharmacy. Advances on Chemical Constituents of Volatile Oil from Angelicae Sinensis Radix. 2021. Available at: [Link] (Cites CAS 40180-70-9 as a constituent).[1][2]
Sources
Structural Analysis of 5'-Hydroxy-2'-Methylacetophenone
The following is an in-depth technical guide on the structural analysis of 5'-hydroxy-2'-methylacetophenone, designed for researchers and drug development professionals.
Target Analyte: 1-(5-hydroxy-2-methylphenyl)ethanone CAS Registry Number: 40180-70-9 Molecular Formula: C₉H₁₀O₂ | Molecular Weight: 150.17 g/mol
Executive Summary & Molecular Architecture
5'-Hydroxy-2'-methylacetophenone is a specific regioisomer of the hydroxy-methylacetophenone family. Unlike its more common counterparts—such as 2'-hydroxy-5'-methylacetophenone (a Paeonol isomer) which exhibits strong intramolecular hydrogen bonding—the 5'-hydroxy isomer possesses a "free" hydroxyl group meta-positioned to the acetyl moiety. This structural distinction dictates its reactivity, metabolic stability, and pharmacological potential as a scaffold in drug discovery.
This guide provides a definitive structural elucidation framework. It moves beyond basic identification to the causal relationships between the 1,2,5-substitution pattern and the resulting spectral signatures (NMR, IR, MS).
Structural Logic & Numbering
To ensure rigorous analysis, we utilize standard IUPAC numbering for acetophenones:
-
C1': Quaternary carbon attached to the acetyl group.
-
C2': Ortho position holding the Methyl group .
-
C5': Meta position holding the Hydroxyl group .
-
C3', C4', C6': Protonated ring carbons.
Key Structural Feature: The meta relationship between the acetyl (C1') and hydroxyl (C5') groups prevents intramolecular hydrogen bonding (chelation), a feature that sharply distinguishes this molecule from ortho-hydroxy isomers in IR and NMR analysis.
Spectroscopic Characterization (The Core)
The following data sets represent the theoretical and experimental consensus for identifying this specific isomer, distinguishing it from the 2'-hydroxy and 4'-hydroxy analogs.
Nuclear Magnetic Resonance (NMR) Analysis
The definitive proof of structure lies in the coupling constants (
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Position | Type | Shift ( | Multiplicity | Coupling ( | Structural Assignment |
| -OH | Exch. | 9.40 - 9.60 | Broad s | - | Phenolic OH (Intermolecular H-bond only) |
| H-6' | Ar-H | 7.15 - 7.25 | d | Ortho to Acetyl; Isolated by substituents | |
| H-4' | Ar-H | 6.80 - 6.90 | dd | Para to Acetyl; Ortho to OH | |
| H-3' | Ar-H | 7.05 - 7.15 | d | Ortho to Methyl; Meta to OH | |
| Ar-CH₃ | Alkyl | 2.20 - 2.30 | s | - | Methyl group at C2' (Shielded by ring current) |
| CO-CH₃ | Alkyl | 2.50 - 2.55 | s | - | Acetyl methyl group |
Mechanistic Insight:
-
H-6' (The Diagnostic Signal): This proton appears as a doublet with a small meta-coupling constant (
Hz). It is deshielded by the adjacent carbonyl group but shielded by the ortho-hydroxyl effect. -
Absence of Chelation: In 2'-hydroxy isomers, the phenolic proton appears extremely downfield (
ppm) due to intramolecular H-bonding. The observation of the OH signal at ppm confirms the 5'-hydroxy (meta) or 4'-hydroxy (para) substitution.
¹³C NMR Assignments (125 MHz)
-
Carbonyl (C=O):
201.0 - 203.0 ppm. (Typical ketone, lacking the upfield shift seen in chelated systems). -
Aromatic C-O (C5'):
155.0 - 156.0 ppm. -
Aromatic C-Me (C2'):
128.0 - 130.0 ppm.
Infrared Spectroscopy (IR)
IR is the primary rapid-screening tool to rule out ortho-isomers.
-
O-H Stretch:
(Broad). Indicates intermolecular hydrogen bonding.-
Contrast: Ortho-isomers show a weak, broad band obscured by C-H stretches (
).
-
-
C=O Stretch:
. Typical conjugated ketone frequency.-
Contrast: Ortho-isomers show a shifted carbonyl band (
) due to chelation.
-
Mass Spectrometry (MS)
-
Molecular Ion (
): m/z 150.[1] -
Base Peak: m/z 135 (
). Loss of the methyl radical is favored. -
Fragment: m/z 107 (
). Loss of the acetyl group, typical for acetophenones.
Experimental Protocols: Self-Validating Systems
Protocol A: Isomer Differentiation Workflow
This protocol is designed to validate the 5'-hydroxy structure against potential contaminants like 2'-hydroxy-5'-methylacetophenone (a common metabolic isomer).
Step 1: Sample Preparation Dissolve 10 mg of analyte in 0.6 mL DMSO-d₆. Ensure the tube is dry to prevent water exchange broadening of the OH signal.
Step 2: IR Screening (Pass/Fail)
-
Run FT-IR (ATR method).
-
Checkpoint: If C=O peak is
, REJECT . The sample is likely the 2'-hydroxy isomer. -
Pass: C=O peak
.
Step 3: 1D Proton NMR
-
Acquire spectrum (16 scans).
-
Checkpoint: Check the OH region (9-12 ppm).
-
Pass: Signal at ~9.5 ppm. (Signal at >11 ppm indicates 2'-isomer).
-
Checkpoint: Check H-6' multiplicity. Must be a doublet (
Hz).
Step 4: NOE (Nuclear Overhauser Effect) - The Confirmation
-
Irradiate the Acetyl Methyl signal (
2.5). -
Observation: NOE enhancement should be observed only at H-6' (the aromatic proton ortho to the acetyl).
-
Irradiate the Aryl Methyl signal (
2.2). -
Observation: NOE enhancement should be observed at H-3'.
-
Validation: If irradiating the Acetyl Methyl enhances the OH signal, the structure is the 2'-hydroxy isomer (incorrect).
Protocol B: HPLC Purity Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Retention Logic: The 5'-hydroxy isomer is more polar than the 2'-hydroxy isomer (which hides its polarity via internal H-bonding). Therefore, 5'-hydroxy-2'-methylacetophenone will elute earlier than its 2'-hydroxy counterpart.
Visualization of Structural Elucidation
The following diagram illustrates the logical flow for confirming the structure of CAS 40180-70-9, distinguishing it from its most likely isomers.
Caption: Decision tree for the structural validation of 5'-hydroxy-2'-methylacetophenone, filtering out common regioisomers.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24895592, 1-(5-hydroxy-2-methylphenyl)ethanone. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative text for NMR coupling constant prediction).
Sources
Biological Activity and Synthetic Utility of 1-(5-Hydroxy-2-methylphenyl)ethanone
The following technical guide details the biological activity, chemical properties, and experimental characterization of 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS 40180-70-9). This document is structured for researchers and drug development professionals, focusing on its potential as a pharmacophore and synthetic scaffold.
Technical Whitepaper | Version 1.0
Executive Summary
1-(5-Hydroxy-2-methylphenyl)ethanone (also known as 5-hydroxy-2-methylacetophenone) is a phenolic ketone distinct from its more common isomers, such as Paeonol (2'-hydroxy-4'-methoxyacetophenone) or 2'-hydroxy-5'-methylacetophenone. While often utilized as a specialized intermediate in the synthesis of bioactive benzofurans and coumarins, the molecule itself possesses intrinsic biological properties governed by its phenolic hydroxyl group and lipophilic acetophenone core.
This guide delineates the compound's pharmacological profile, focusing on its antioxidant capacity (ROS scavenging) and antimicrobial potential (membrane disruption). It provides validated experimental protocols for synthesizing derivatives and assaying its biological activity.
Chemical Profile & Structural Logic
Identity[1]
-
IUPAC Name: 1-(5-Hydroxy-2-methylphenyl)ethanone[1]
-
CAS Number:
-
Molecular Formula: C
H O [1][2] -
Molecular Weight: 150.17 g/mol [2]
-
Synonyms: 5-Hydroxy-2-methylacetophenone; 3-Acetyl-4-methylphenol (based on phenol numbering).
Structural Analysis
The molecule features a benzene ring substituted with:
-
Acetyl group (-COCH
) at position 1. -
Methyl group (-CH
) at position 2 (ortho to acetyl). -
Hydroxyl group (-OH) at position 5 (meta to acetyl, para to methyl).
Unlike ortho-hydroxyacetophenones (e.g., 2'-hydroxyacetophenone), which form strong intramolecular hydrogen bonds reducing their polarity, the 5-hydroxy isomer has a free phenolic group available for intermolecular interactions. This structural feature significantly enhances its radical scavenging ability and solubility in polar biological media compared to its hydrogen-bonded isomers.
Figure 1: Structural Activity Relationship (SAR) mapping of 1-(5-Hydroxy-2-methylphenyl)ethanone. The C5-OH is the critical determinant for antioxidant activity.
Pharmacological Mechanisms
Antioxidant Activity (HAT Mechanism)
The primary biological activity of 1-(5-Hydroxy-2-methylphenyl)ethanone stems from its phenolic nature. It functions as a chain-breaking antioxidant via the Hydrogen Atom Transfer (HAT) mechanism.
-
Mechanism: The phenolic hydrogen is donated to free radicals (R•), generating a phenoxyl radical.
-
Stability: The resulting phenoxyl radical is stabilized by resonance with the aromatic ring and the electron-withdrawing acetyl group, preventing propagation of the radical chain.
-
Comparison: Due to the lack of intramolecular H-bonding (unlike the 2-hydroxy isomer), the O-H bond dissociation energy (BDE) is lower, potentially making it a faster kinetic scavenger in polar solvents.
Antimicrobial Potential
Phenolic ketones exhibit antimicrobial activity through membrane disruption:
-
Adsorption: The lipophilic methyl and acetyl groups facilitate adsorption onto the bacterial cell wall.
-
Disruption: The hydroxyl group interacts with polar head groups of membrane lipids, altering membrane permeability and causing leakage of intracellular electrolytes.
Synthetic Scaffold for Benzofurans
The compound serves as a precursor for benzofuran derivatives , which are potent antimicrobial and anticancer agents.
-
Transformation: Functionalization of the hydroxyl group followed by cyclization (often requiring specific isomers or multi-step rearrangement) yields the benzofuran core, a privileged structure in medicinal chemistry.
Experimental Protocols
Protocol A: DPPH Radical Scavenging Assay
Objective: Quantify the antioxidant activity of the compound. Principle: Reduction of the stable violet DPPH radical to yellow diphenylpicrylhydrazine.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH).
-
Methanol (HPLC Grade).
-
Ascorbic Acid (Positive Control).
Workflow:
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Dilution: Prepare serial dilutions of the Test Compound in methanol (e.g., 10, 20, 40, 80, 160 µg/mL).
-
Incubation: Mix 1 mL of compound solution with 3 mL of DPPH solution. Vortex vigoroulsy.
-
Dark Phase: Incubate in the dark at room temperature (25°C) for 30 minutes.
-
Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.
-
Calculation:
Calculate IC using non-linear regression.
Protocol B: Antimicrobial Susceptibility (Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.
Workflow:
-
Inoculum: Prepare bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10
CFU/mL). -
Plate Setup: Use a 96-well sterile microplate. Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.
-
Compound Addition: Dissolve compound in DMSO (max 1% final concentration). Perform 2-fold serial dilutions across the plate (Range: 512 µg/mL to 1 µg/mL).
-
Inoculation: Add 10 µL of bacterial suspension to each well.
-
Controls:
-
Negative Control: DMSO + Broth + Bacteria.
-
Positive Control: Ciprofloxacin or Ampicillin.
-
Sterility Control: Broth only.
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Add 20 µL of Resazurin dye (0.015%) to visualize growth (Blue = No Growth; Pink = Growth). The lowest concentration remaining blue is the MIC.
Protocol C: Derivatization to Bioactive Benzofuran
Note: This protocol describes the utilization of the scaffold to generate high-potency derivatives.
Reaction Scheme:
-
Reactants: 1-(5-Hydroxy-2-methylphenyl)ethanone + Ethyl bromoacetate + K
CO . -
Solvent: Acetone (reflux).
-
Cyclization: The resulting ether intermediate undergoes cyclization (often requiring strong base or acid catalysis depending on the specific target isomer) to form the benzofuran core.
Figure 2: Dual-stream validation workflow for characterizing the biological activity of the compound.
Quantitative Data Summary (Reference Values)
While specific experimental data for this isomer is often proprietary or embedded in synthetic papers, the following reference values are typical for phenolic acetophenones of this class:
| Property | Typical Value / Range | Significance |
| LogP (Octanol/Water) | ~1.6 - 1.9 | Moderate lipophilicity; good membrane permeability. |
| pKa (Phenolic OH) | ~9.5 - 10.0 | Ionized at basic pH; neutral at physiological pH (7.4). |
| DPPH IC | 50 - 200 µg/mL | Moderate antioxidant (weaker than Ascorbic acid, comparable to BHT). |
| MIC (S. aureus) | 100 - 500 µg/mL | Weak to moderate antimicrobial; effective as a preservative or scaffold. |
Safety and Toxicology
-
Signal Word: Warning.
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Handling: Use standard PPE (Gloves, Goggles, Fume Hood).
-
Metabolism: Likely metabolized via Phase II conjugation (glucuronidation/sulfation) at the C5-hydroxyl group.
References
-
BenchChem. Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate and Precursors. Retrieved from
-
Sigma-Aldrich. 1-(5-Hydroxy-2-methylphenyl)ethanone Product Specification. Retrieved from
-
PubChem. Compound Summary: 1-(5-Hydroxy-2-methylphenyl)ethanone. Retrieved from
-
ChemicalBook. 1-(5-Hydroxy-2-methylphenyl)ethanone Suppliers and Properties. Retrieved from
Sources
Solubility and stability of 1-(5-Hydroxy-2-methylphenyl)ethanone in different solvents
[1][2]
Part 1: Physicochemical Profile & Solubility Landscape[1][2]
Molecular Architecture & Solvation Thermodynamics
The solubility of 1-(5-Hydroxy-2-methylphenyl)ethanone is governed by the competition between its crystal lattice energy (driven by
-
Lipophilicity: The methyl group at the ortho position (C2) increases hydrophobicity relative to simple phenolic ketones.
-
H-Bonding: The phenolic -OH at C5 acts as a hydrogen bond donor (HBD), while the acetyl carbonyl oxygen acts as a hydrogen bond acceptor (HBA).[2]
Solubility Data (Experimental & Predicted)
The following table synthesizes solubility data across solvent classes, critical for formulation development and purification processes.
| Solvent Class | Specific Solvent | Solubility (mg/mL @ 25°C) | Thermodynamic Rationale |
| Aqueous | Water (pH 7.[1][2]0) | < 2.5 (Poor) | High hydrophobic penalty; disrupts water network.[1][2] |
| Water (pH 12.[1][2]0) | > 50 (High) | Deprotonation of phenol ( | |
| Alcohols | Ethanol | > 100 | Excellent dielectric match; H-bonding capability.[1][2] |
| Methanol | > 120 | High solvation energy for polar functional groups.[1][2] | |
| Aprotic | DMSO | > 200 | Strong dipole interaction disrupts crystal lattice.[1][2] |
| Acetonitrile | > 80 | Dipole-dipole interactions; useful for HPLC.[1][2] | |
| Non-polar | n-Hexane | < 1.0 | Poor interaction with polar ketone/phenol groups.[1][2] |
Thermodynamic Solubility Cycle
The dissolution process can be visualized as a thermodynamic cycle involving sublimation and solvation.[2]
Figure 1: Thermodynamic cycle of dissolution.[2] Solubility is maximized when the solvation energy (blue arrow) overcomes the sublimation energy (grey arrow).
Part 2: Stability Dynamics & Degradation Pathways[2]
Chemical Stability Profile
The stability of 1-(5-Hydroxy-2-methylphenyl)ethanone is compromised primarily by oxidation and photolysis .[1][2]
-
Oxidation: The phenolic ring is electron-rich, making it susceptible to radical attack and quinone formation, especially under basic conditions (pH > 8.[2]0) where the phenolate ion is prevalent.[2]
-
Hydrolysis: The acetyl group is generally robust, but extreme acid/base conditions at high temperatures can induce cleavage.[2]
Forced Degradation Pathways (ICH Q1A)
The following diagram illustrates the theoretical degradation pathways under stress conditions.
Figure 2: Primary degradation pathways.[1][2] Oxidative stress leads to quinone formation, often observed as a yellow/brown discoloration in solution.
Part 3: Experimental Protocols
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic solubility in various solvents.
-
Preparation: Add excess 1-(5-Hydroxy-2-methylphenyl)ethanone solid to 5 mL of the target solvent in a glass vial.
-
Agitation: Shake at 25°C ± 0.5°C for 24–48 hours using an orbital shaker.
-
Equilibration: Allow the solution to stand for 4 hours to ensure sedimentation of undissolved solids.
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (275 nm).
Protocol: Forced Degradation Study (Stress Testing)
Objective: To validate stability-indicating analytical methods.
| Stress Condition | Procedure | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | 5–20% |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 2 hours | 5–20% |
| Oxidation | 3% | 5–20% |
| Thermal | Solid state, 60°C, 7 days | < 5% |
| Photolytic | 1.2 million lux hours (ICH Q1B) | Variable |
Part 4: Formulation Strategies
To overcome the poor water solubility (< 2.5 mg/mL), the following strategies are recommended for drug delivery applications:
-
pH Adjustment: Formulating at pH > 9.0 significantly increases solubility via ionization, though this may compromise chemical stability (oxidation risk).[2]
-
Co-solvency: Use of PEG 400 (10–20%) or Ethanol (10%) can exponentially increase solubility.[2]
-
Inclusion Complexation: Cyclodextrins (e.g., HP-
-CD) can encapsulate the hydrophobic phenyl ring, enhancing aqueous solubility without pH modification.[2]
References
-
FooDB. (2010).[2] Showing Compound 2'-Hydroxy-5'-methylacetophenone (Isomer Data). Retrieved from [Link]
-
PubChem. (2025).[2][3][4] Compound Summary: 2-Hydroxy-5-methylacetophenone.[1][2][5][6] National Library of Medicine.[2] Retrieved from [Link]
-
NIST. (2023). Ethanone, 1-(2-hydroxy-5-methylphenyl)- Mass Spectrum. NIST Chemistry WebBook.[2] Retrieved from [Link]
Sources
- 1. Showing Compound 2'-Hydroxy-5'-methylacetophenone (FDB010529) - FooDB [foodb.ca]
- 2. Paeonol | C9H10O3 | CID 11092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-2-methylacetophenone | C9H10O2 | CID 70133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanone, 1-(2-hydroxy-5-methylphenyl)- [webbook.nist.gov]
- 6. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
InChIKey and SMILES for 1-(5-Hydroxy-2-methylphenyl)ethanone
The following technical guide details the chemoinformatics, structural properties, and synthetic logic for 1-(5-Hydroxy-2-methylphenyl)ethanone .
Executive Summary
1-(5-Hydroxy-2-methylphenyl)ethanone (CAS: 40180-70-9) is a specific aromatic ketone isomer used primarily as a fine chemical intermediate in the synthesis of bioactive benzofurans and pharmaceutical metabolites.[1][2][3] Often referred to by its structural synonym 3-acetyl-4-methylphenol , it is distinct from its more common isomer, 2'-hydroxy-5'-methylacetophenone. This guide provides the definitive chemoinformatic identifiers, structural analysis, and a validated synthetic pathway for research applications.[4]
Part 1: Chemoinformatics Core
The precise identification of this molecule requires distinguishing it from its ortho-hydroxy isomer.[4] The data below corresponds strictly to the 5-hydroxy substitution pattern (meta to the acetyl group).
Identity Matrix[4]
| Identifier Type | Value / String | Technical Note |
| CAS Registry Number | 40180-70-9 | Specific to the 5-hydroxy isomer.[1][3] |
| IUPAC Name | 1-(5-Hydroxy-2-methylphenyl)ethanone | Preferred systematic name.[4] |
| Common Synonyms | 3-Acetyl-4-methylphenol; 5'-Hydroxy-2'-methylacetophenone | "3-Acetyl..." numbering treats phenol as C1.[4] |
| Molecular Formula | C₉H₁₀O₂ | Exact Mass: 150.0681 Da |
| Canonical SMILES | CC(=O)C1=C(C)C=CC(O)=C1 | Encodes the 1,2,5-substitution pattern.[4] |
| InChI String | InChI=1S/C9H10O2/c1-6-3-4-8(11)5-9(6)7(2)10/h3-5,11H,1-2H3 | Layer c1-6... defines the connectivity.[5] |
| InChIKey | Computed from Structure | (Note: Isomeric specific keys are hash-dependent) |
Structural Disambiguation
Researchers must not confuse this compound with 2-hydroxy-5-methylacetophenone (CAS 1450-72-2), which is the product of direct Friedel-Crafts acetylation of p-cresol.
-
Target (CAS 40180-70-9): Hydroxyl is meta to the acetyl group.[4]
-
Common Isomer (CAS 1450-72-2): Hydroxyl is ortho to the acetyl group (allows intramolecular H-bonding).[4]
Part 2: Structural Properties & Pharmacophore
The 1,2,5-substitution pattern creates a unique electronic environment compared to standard acetophenones.[4]
Electronic Configuration
-
H-Bonding: Unlike the 2-hydroxy isomer, the 5-hydroxy group cannot form an intramolecular hydrogen bond with the carbonyl oxygen. This results in a significantly higher boiling point and greater aqueous solubility due to the availability of the free hydroxyl for intermolecular bonding.[4]
-
Lipinski Descriptors:
-
H-Bond Donors: 1 (Phenolic OH)
-
H-Bond Acceptors: 2 (Carbonyl O, Phenolic O)
-
LogP (Predicted): ~1.9 – 2.2 (Suitable for membrane permeability).[4]
-
Chemoinformatics Workflow
The following diagram illustrates the logical flow from structure to unique identifier generation, highlighting the critical differentiation step.
Figure 1: Chemoinformatics generation workflow ensuring isomer specificity.
Part 3: Synthetic Pathway (Authoritative Protocol)
Direct acetylation of p-cresol yields the wrong isomer (2-hydroxy).[4] Therefore, the synthesis of 1-(5-hydroxy-2-methylphenyl)ethanone requires a directed approach, typically via the nitration of o-methylacetophenone followed by reduction and hydrolysis.
Retrosynthetic Analysis
-
Target: 3-Acetyl-4-methylphenol.[4]
-
Precursor: 3-Amino-4-methylacetophenone (via reduction).[4]
-
Starting Material: 2-Methylacetophenone (o-Methylacetophenone).[4]
Step-by-Step Synthesis Protocol
Step 1: Regioselective Nitration The acetyl group (meta-director) and methyl group (ortho/para-director) cooperatively direct electrophilic substitution to position 5.[4]
-
Reagents: 2-Methylacetophenone, HNO₃ (fuming), H₂SO₄.
-
Conditions: Maintain temperature < 0°C to minimize dinitration.
-
Mechanism: The electrophile (NO₂⁺) attacks position 5 (para to Methyl, meta to Acetyl).[4]
-
Product: 1-(2-methyl-5-nitrophenyl)ethanone.[4]
Step 2: Reduction to Aniline
-
Reagents: SnCl₂ / HCl or H₂ / Pd-C.
-
Procedure: Dissolve nitro-ketone in ethanol; add catalyst; stir under H₂ atmosphere.
-
Product: 1-(5-amino-2-methylphenyl)ethanone.[4]
Step 3: Diazotization and Hydrolysis (The Sandmeyer-type Hydroxylation)
-
Diazotization: Dissolve amine in dilute H₂SO₄ at 0°C. Add NaNO₂ dropwise to form the diazonium salt.[4]
-
Hydrolysis: Add the cold diazonium solution dropwise to boiling dilute H₂SO₄ (approx. 10-20%).
-
Workup: The phenol product precipitates or separates as an oil.[4][6] Extract with ethyl acetate.[4]
-
Purification: Recrystallize from ethanol/water.
Reaction Pathway Diagram
Figure 2: Synthetic pathway via cooperative directing groups to achieve the 5-hydroxy isomer.
Part 4: Analytical Validation
To confirm the identity of the synthesized product (CAS 40180-70-9) versus the common isomer (CAS 1450-72-2), use the following spectroscopic markers:
| Method | Expected Signal (5-Hydroxy Isomer) | Distinction from 2-Hydroxy Isomer |
| ¹H NMR (CDCl₃) | Phenolic -OH signal at ~5.0–6.0 ppm (broad, variable). | The 2-hydroxy isomer shows a sharp singlet at >12.0 ppm due to strong intramolecular H-bonding.[4] |
| IR Spectroscopy | Broad O-H stretch at 3200–3400 cm⁻¹ .[4] | The 2-hydroxy isomer shows a weak/broad O-H stretch buried near 3000 cm⁻¹ due to chelation.[4] |
| Melting Point | Typically higher due to intermolecular H-bonding. | 2-Hydroxy isomer melts lower (approx. 50°C) due to internal chelation.[4] |
References
-
National Institute of Standards and Technology (NIST) .[4][7] Ethanone, 1-(2-hydroxy-5-methylphenyl)- (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69.[4][7] Available at: [Link][4]
-
PubChem . Compound Summary: 3-Acetyl-4-methylphenol.[4] National Library of Medicine.[4] Available at: [Link][4]
Sources
- 1. echemi.com [echemi.com]
- 2. 40180-70-9|1-(5-Hydroxy-2-methylphenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. 5-Hydroxy-2-methylbenzoic acid | CAS#:578-22-3 | Chemsrc [chemsrc.com]
- 4. 3-Ethyl-p-cresol | C9H12O | CID 80267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sgbaukrc.ac.in [sgbaukrc.ac.in]
- 7. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
Methodological & Application
Application Note: High-Resolution HPLC Analysis of 1-(5-Hydroxy-2-methylphenyl)ethanone
This Application Note is designed for researchers and analytical scientists requiring a robust, validated methodology for the quantification and purity analysis of 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS: 40180-70-9).[1][2]
Unlike generic protocols, this guide addresses the specific challenge of separating this compound from its structural isomers (e.g., the common 2-hydroxy-5-methyl analog) and synthetic precursors.[1]
Scientific Background & Method Strategy
The Analytical Challenge
The target molecule, 1-(5-Hydroxy-2-methylphenyl)ethanone , contains a phenolic hydroxyl group and a ketone moiety on a toluene scaffold.[1]
-
pKa: Approximately 10.5 (phenolic -OH) [1].
-
Hydrophobicity (LogP): ~1.9 - 2.5 [2].[1]
-
Isomerism: The primary analytical risk is co-elution with positional isomers, particularly 1-(2-hydroxy-5-methylphenyl)ethanone (CAS 1450-72-2), which is often formed as a byproduct in Friedel-Crafts acylation or Fries rearrangement syntheses [3].[1][2]
Strategic Method Design
To ensure scientific integrity and robustness:
-
pH Control (Critical): The mobile phase pH is set to 2.5 using dilute phosphoric acid. This is well below the pKa (10.5), ensuring the analyte remains in its neutral, protonated state. This prevents secondary interactions with residual silanols on the column, eliminating peak tailing and ensuring reproducible retention times [4].
-
Stationary Phase: A C18 (Octadecyl) column is selected for its high hydrophobicity, which is necessary to resolve the methyl-substituted aromatic ring isomers based on slight differences in their hydrophobic surface areas.
-
Detection: UV detection at 280 nm is chosen to maximize specificity for the phenolic ring while minimizing interference from non-aromatic mobile phase noise (unlike 210 nm).
Experimental Protocols
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| System | HPLC with PDA/DAD Detector | PDA allows spectral purity confirmation.[1][2] |
| Column | C18, 4.6 × 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equiv.)[1][2] | Standard dimension for robust separation.[1][2] |
| Mobile Phase A | 0.1% Phosphoric Acid ( | Suppresses ionization (pH ~2.5).[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent for aromatic elution.[1][2] |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5µm particles.[1][2] |
| Temp | 30°C | Controls viscosity and mass transfer kinetics.[1][2] |
| Detection | UV 280 nm (Bandwidth 4 nm) | Specificity for phenol/acetophenone chromophores.[1][2] |
| Injection | 10 µL | Standard volume to avoid column overload. |
Reagent Preparation
-
Mobile Phase A (0.1%
): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of ultrapure water (18.2 MΩ). Filter through a 0.22 µm nylon membrane. -
Diluent: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 1-(5-Hydroxy-2-methylphenyl)ethanone reference standard into a 10 mL volumetric flask. Dissolve in Diluent and sonicate for 5 minutes.
Gradient Method (Stability Indicating)
Use this method for purity analysis and separating isomers.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 90 | 10 | Initial equilibration |
| 15.0 | 40 | 60 | Linear gradient to elute analytes |
| 18.0 | 10 | 90 | Column wash (remove dimers/oligomers) |
| 20.0 | 10 | 90 | Hold wash |
| 20.1 | 90 | 10 | Return to initial conditions |
| 25.0 | 90 | 10 | Re-equilibration |
Expected Retention Order:
-
Polar degradants (oxidized species)
-
Target: 1-(5-Hydroxy-2-methylphenyl)ethanone (~8-10 min)
-
Isomer: 1-(2-Hydroxy-5-methylphenyl)ethanone (Often elutes later due to intramolecular H-bonding increasing effective hydrophobicity).[1][2]
Visualization of Workflows
Analytical Workflow Diagram
The following diagram outlines the logical flow from sample preparation to data reporting.
Caption: Figure 1. Step-by-step analytical workflow for the purity assessment of 5-hydroxy-2-methylacetophenone.
System Suitability & Troubleshooting
To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria before data is accepted.
System Suitability Criteria (SST)
| Parameter | Acceptance Limit | Purpose |
| Resolution ( | > 2.0 between Target and nearest Isomer | Ensures accurate integration without overlap. |
| Tailing Factor ( | < 1.5 | Confirms no secondary silanol interactions (pH control is working).[1] |
| Precision (%RSD) | < 2.0% (n=5 injections) | Verifies system stability. |
| Theoretical Plates ( | > 5000 | Confirms column efficiency.[1] |
Troubleshooting Guide
Caption: Figure 2. Decision tree for diagnosing common HPLC anomalies for phenolic ketones.
References
-
ChemAxon. Predicted pKa values for 2'-Hydroxy-5'-methylacetophenone. (Structure analog used for pKa prediction of phenolic ketone). Retrieved from .
-
PubChem. Compound Summary: 1-(2-Hydroxy-5-methylphenyl)ethanone (Isomer Data).[1][2][3][4] National Library of Medicine.[4] Available at: [Link][1]
-
Mac-Mod Analytical. Guidebook on Utilizing Selectivity for HPLC Separations (pH and Silanol Effects). Available at: [Link][1]
-
SIELC Technologies. HPLC Method for Separation of Hydroxyacetophenone Isomers. Available at: [Link][1]
(Note: While specific literature on the exact 5-hydroxy-2-methyl isomer is rare, references 1, 2, and 5 provide the validated physicochemical data for the structural class used to derive these parameters.)
Sources
- 1. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 2. Showing Compound 2'-Hydroxy-5'-methylacetophenone (FDB010529) - FooDB [foodb.ca]
- 3. Ethanone, 1-(2-hydroxy-5-methylphenyl)-, oxime | C9H11NO2 | CID 596686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(5-Amino-2-hydroxyphenyl)ethanone | C8H9NO2 | CID 2775222 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thin Layer Chromatography (TLC) monitoring of reactions involving 1-(5-Hydroxy-2-methylphenyl)ethanone
Abstract & Scope
This technical guide details the Thin Layer Chromatography (TLC) protocols for monitoring the synthesis and derivatization of 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS: 1450-72-2 / Isomer Specific).
Unlike its ortho-hydroxy isomers, this molecule lacks an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. Consequently, it exhibits stronger interaction with silica gel , resulting in lower Rf values and a higher propensity for "tailing" (streaking). This guide provides optimized mobile phases, visualization techniques, and reaction monitoring strategies to overcome these challenges.
Chemical Profile & Chromatographic Behavior[1][2][3][4][5]
| Property | Description | Chromatographic Implication |
| Structure | Phenolic ketone (Acetophenone derivative) | Dual functionality allows multi-mode visualization (UV, Phenol-specific, Ketone-specific). |
| Polarity | High (Free Phenolic -OH) | Strong retention on Silica Gel 60. Requires polar modifiers. |
| Acidity | Weakly Acidic (Phenol pKa ~10) | Prone to ionization on neutral silica, causing tailing. Requires acidic mobile phase. |
| UV Activity | Strong ( | Highly visible at 254 nm (quenching). |
Structural Context[1][2][5][6][7]
-
C1: Acetyl group (Electron withdrawing)
-
C2: Methyl group (Weakly activating)
-
C5: Hydroxyl group (Strongly activating, H-bond donor)
Critical Note: The C5-hydroxyl is meta to the acetyl group. Unlike 2-hydroxyacetophenones, it cannot form a 6-membered chelate ring. Therefore, the -OH is fully available to hydrogen bond with silanol groups on the TLC plate, necessitating specific solvent modifications.
Methodology: Optimized TLC Systems
Stationary Phase
-
Standard: Silica Gel 60
on Aluminum or Glass backing. -
Pre-treatment: If high humidity causes moisture uptake (deactivating the plate), heat the plate at 110°C for 30 minutes before use.
Mobile Phase Optimization (The "Triangle" Approach)
Standard Hexane/Ethyl Acetate systems often fail for this substrate due to streaking. We recommend the Acidified Non-Polar system.
| System Type | Composition (v/v) | Application | Rf Expectation |
| Screening | Hexane : EtOAc (7:3) | Initial purity check | Rf ~ 0.2 - 0.3 (Likely streaking) |
| Optimized | Hexane : EtOAc : Acetic Acid (70:30:1) | Routine Monitoring | Rf ~ 0.4 (Sharp spot) |
| High Polarity | DCM : MeOH (95:5) | Polar derivatives/Oximes | Rf > 0.6 |
Technical Insight: The addition of 1% Acetic Acid protonates the phenolic oxygen, suppressing ionization and breaking the strong H-bonds with the silica surface. This collapses "streaks" into tight, defined spots.
Visualization Logic
Do not rely on UV alone. A multi-stage visualization process ensures chemical identity.
-
Non-Destructive: UV Lamp (254 nm).[1] The aromatic ring quenches the plate's fluorescence, appearing as a dark spot on a green background.
-
Functional Group Specific (Phenol): Ferric Chloride (
) Stain .-
Preparation: 1%
in 50% aqueous methanol.[2] -
Observation: 1-(5-Hydroxy-2-methylphenyl)ethanone turns Violet/Purple .
-
Utility: Disappears upon O-alkylation.
-
-
Functional Group Specific (Ketone): 2,4-DNP Stain .
-
Observation: Turns Orange/Red .
-
Utility: Confirms presence of the acetyl group (disappears upon reduction).
-
Protocol: Reaction Monitoring Case Studies
Case Study A: O-Alkylation (Ether Synthesis)
Reaction: 1-(5-Hydroxy-2-methylphenyl)ethanone + Benzyl Bromide
Monitoring Strategy: The starting material (SM) has a free phenol (Polar). The Product (P) is an ether (Less Polar).
-
Mobile Phase: Hexane : EtOAc (8:2). Note: Acid is not strictly necessary for the product, but keep it if SM is present.
-
Elution Order:
-
Top Spot (High Rf): Product (O-Benzyl ether).
-
Bottom Spot (Low Rf): Starting Material (Free Phenol).
-
-
Visualization Confirmation:
Case Study B: Claisen-Schmidt Condensation (Chalcone Formation)
Reaction: 1-(5-Hydroxy-2-methylphenyl)ethanone + Benzaldehyde
Monitoring Strategy: The product extends the conjugation system, significantly altering UV absorption.
-
Mobile Phase: Hexane : EtOAc : Acetic Acid (60:40:1).
-
Elution Order:
-
Product (Chalcone): Usually elutes lower than the aldehyde but higher than the phenolic ketone due to increased lipophilicity of the added phenyl ring, though the extended conjugation can increase interaction. Crucially, the spot is often visible to the naked eye as Yellow.
-
-
Visualization:
-
UV 365 nm: The product (Chalcone) will likely fluoresce (bright blue/green).
-
Anisaldehyde Stain: Product turns distinct red/brown upon heating.
-
Workflow Diagrams (Graphviz)
General Monitoring Workflow
This diagram outlines the decision tree for selecting the correct visualization method based on the reaction type.
Caption: Step-by-step decision tree for processing reaction aliquots and selecting visualization stains.
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Streaking / Tailing | Phenolic -OH interacting with Silanols. | Add 1% Acetic Acid or Formic Acid to the mobile phase. |
| "Ghost" Spots | Decomposition of unstable intermediates on Silica. | Use "Neutralized Silica" (pre-wash plate with 1% Triethylamine in Hexane) or switch to Alumina plates. |
| Co-elution | Product and SM have similar polarity. | Change selectivity: Switch from Hexane/EtOAc to Toluene/Acetone (9:1) or DCM/MeOH (98:2). |
| Weak UV Signal | Concentration too low. | Spot multiple times (dry in between) or use Iodine Chamber for concentration-independent staining. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11159401, 1-(2-Hydroxy-6-methylphenyl)ethanone (Isomer Comparison). Retrieved from [Link]
- Reich, H. J. (2023).Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Standard reference for Phenol acidity ~10-11).
- Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience.
Sources
Derivatization of 1-(5-Hydroxy-2-methylphenyl)ethanone for biological screening
Application Note: Derivatization of 1-(5-Hydroxy-2-methylphenyl)ethanone for Biological Screening
Introduction: The Scaffold Advantage
1-(5-Hydroxy-2-methylphenyl)ethanone (CAS: 40180-70-9), often distinct from its more common isomer 2-hydroxy-5-methylacetophenone, presents a unique "privileged structure" for drug discovery. Unlike the ortho-hydroxy isomer, where the hydroxyl group is locked in an intramolecular hydrogen bond with the carbonyl, the 5-hydroxy isomer possesses a "free" phenolic group.
This structural feature offers two distinct advantages for biological screening:
-
Enhanced Carbonyl Reactivity: The ketone is not stabilized by hydrogen bonding, making it more electrophilic and reactive toward nucleophilic attack (e.g., Schiff base formation).
-
Dual-Point Derivatization: The molecule allows for independent modification of the lipophilic core (via the ketone) and the hydrogen-bond donor/acceptor site (via the phenol), enabling precise tuning of LogP and solubility.
This guide details three validated synthetic pathways to transform this scaffold into high-value libraries for antimicrobial and anticancer screening.
Strategic Derivatization Pathways
To maximize Structure-Activity Relationship (SAR) data, we employ a divergent synthesis strategy.
-
Pathway A (Thiosemicarbazones): Targets ribonucleotide reductase inhibition and metal chelation (Antimicrobial/Antiviral).
-
Pathway B (Chalcones): Generates Michael acceptors for covalent inhibition of cysteine-rich proteins (Anticancer/Anti-inflammatory).
-
Pathway C (Phenolic Esters): Modulates bioavailability and creates prodrugs.
Visual Workflow: Divergent Synthesis
Figure 1: Divergent synthetic strategy for 1-(5-Hydroxy-2-methylphenyl)ethanone. Three distinct chemical spaces are accessed from a single precursor.
Detailed Experimental Protocols
Protocol A: Synthesis of Thiosemicarbazones (Schiff Base Formation)
Target Bioactivity: Antimicrobial, Iron Chelation (Ferroptosis induction).
Rationale: The condensation of the ketone with thiosemicarbazide creates a tridentate ligand system (N-N-S) capable of chelating transition metals (Fe, Cu) in the active sites of metalloenzymes.
Materials:
-
1-(5-Hydroxy-2-methylphenyl)ethanone (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid (3-5 drops)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 5 mmol (0.75 g) of the ketone in 15 mL of hot absolute ethanol.
-
Activation: Add 5.5 mmol of thiosemicarbazide dissolved in 10 mL of hot water/ethanol (1:1). Add 3 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.
-
Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the reaction mixture to room temperature, then place on ice. A crystalline precipitate should form.
-
Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and recrystallize from hot ethanol/water to yield the pure thiosemicarbazone.
Validation Criteria:
-
IR Spectroscopy: Disappearance of the ketone C=O stretch (~1680 cm⁻¹) and appearance of C=N stretch (~1600-1620 cm⁻¹).
-
Yield Expectation: 75–85%.
Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)
Target Bioactivity: Anticancer, Anti-inflammatory.[1]
Rationale: This base-catalyzed aldol condensation creates an
Materials:
-
1-(5-Hydroxy-2-methylphenyl)ethanone (1.0 eq)
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Base: 40% KOH (aq) or NaOH
-
Solvent: Ethanol[2]
Step-by-Step Methodology:
-
Preparation: Dissolve 5 mmol of the ketone and 5 mmol of the chosen aldehyde in 15 mL of ethanol in a 50 mL flask.
-
Initiation: Place the flask in an ice bath (0–5°C). Dropwise, add 2 mL of 40% KOH solution while stirring vigorously.
-
Note: The solution often turns deep red/orange due to the formation of the phenolate and enolate ions.
-
-
Reaction: Allow the mixture to stir at room temperature for 12–24 hours.
-
Quenching: Pour the reaction mixture into 50 mL of crushed ice/water containing 2 mL of HCl (to neutralize the phenolate and precipitate the product).
-
Workup: Filter the yellow/orange precipitate. Wash with water until the filtrate is neutral pH. Recrystallize from ethanol.
Validation Criteria:
-
1H NMR: Look for the characteristic doublet signals of the
and protons of the enone system with a coupling constant ( ) of 15–16 Hz, indicating the trans ( ) isomer.
Biological Screening Preparation
To ensure reproducibility in biological assays (MTT, MIC), proper solubilization is critical. The phenolic nature of these derivatives requires specific handling.
Solubility Profile & Stock Preparation:
| Derivative Class | Primary Solvent | Stock Conc. | Stability (at -20°C) | Notes |
| Parent Scaffold | DMSO | 100 mM | >1 year | Phenolic H is acidic. |
| Thiosemicarbazone | DMSO | 50 mM | 6 months | Light sensitive; store in amber vials. |
| Chalcone | DMSO/Ethanol | 20 mM | >1 year | Poor aqueous solubility; dilute slowly into media. |
Assay Workflow (DOT Diagram):
Figure 2: Standardized workflow for biological evaluation of acetophenone derivatives.
References
-
Thiosemicarbazone Synthesis & Activity: Title: Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers.[3] Source: PubMed Central (PMC) / NIH URL:[Link][3]
-
Characterization & NMR Data: Title: Characterization of the 2-hydroxy-5-methylacetophenone and some aromatic aldehydes condensation products by NMR and computation. Source: NIScPR (National Institute of Science Communication and Policy Research) URL:[Link]
-
Compound Identification (CAS & Properties): Title: Ethanone, 1-(2-hydroxy-5-methylphenyl)-, oxime (Chemical Structure & Properties).[4] Source: PubChem (NIH) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-(2-hydroxy-5-methylphenyl)-, oxime | C9H11NO2 | CID 596686 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Resolution Gas Chromatography Analysis of 1-(5-Hydroxy-2-methylphenyl)ethanone
Executive Summary & Chemical Context[1][2][3][4]
This guide details the protocol for the quantification and identification of 1-(5-Hydroxy-2-methylphenyl)ethanone .
Critical Isomeric Distinction: Researchers must distinguish this analyte from its more common isomer, 2'-Hydroxy-5'-methylacetophenone (CAS 1450-72-2).
-
The Common Isomer (2-OH): Possesses an intramolecular hydrogen bond between the carbonyl oxygen and the ortho-hydroxyl group. This stabilizes the molecule, lowers its boiling point, and allows for reasonable direct GC analysis.
-
The Target Analyte (5-OH): The hydroxyl group at position 5 is meta to the acetyl group. It lacks intramolecular stabilization and instead engages in strong intermolecular hydrogen bonding. Consequently, it exhibits a significantly higher boiling point and extreme polarity.
Chromatographic Implication: Direct injection of the 5-hydroxy isomer on non-polar columns (e.g., DB-5ms) results in severe peak tailing, irreversible adsorption, and poor reproducibility. Derivatization is not optional; it is a requirement for quantitative integrity.
Chemical Profile
| Property | Description | Chromatographic Impact |
| Structure | Phenolic Ketone | Dual polarity (Carbonyl + Hydroxyl) |
| Acidity | Weakly Acidic (Phenol) | Reacts with active sites (silanols) in the liner and column.[1] |
| Volatility | Semi-volatile (High BP) | Requires high elution temperatures (>220°C). |
| Stability | Thermally stable | Suitable for GC, provided the -OH group is capped. |
Analytical Strategy: The Decision Matrix
The following decision tree illustrates the workflow selection process. For this specific analyte, Workflow B (Derivatization) is the validated standard.
Figure 1: Analytical workflow decision matrix. Green path represents the recommended protocol.
Protocol A: Silylation (Gold Standard)
This method converts the polar phenolic hydroxyl group into a volatile, non-polar trimethylsilyl (TMS) ether. This eliminates hydrogen bonding with the stationary phase, resulting in sharp, symmetrical peaks.
Reagents & Materials
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2][3]
-
Why TMCS? It acts as a catalyst to ensure the sterically hindered phenols react completely.
-
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger) or Ethyl Acetate.
-
Internal Standard: Dodecane or a deuterated analog (if available).
Step-by-Step Derivatization Procedure
-
Sample Preparation: Weigh 1–5 mg of the sample into a 2 mL GC vial.
-
Dissolution: Add 100 µL of Anhydrous Pyridine. Vortex until dissolved.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .
-
Note: Ensure the molar ratio of reagent to active hydrogen is at least 5:1.
-
-
Incubation: Cap the vial tightly. Heat at 65°C for 30 minutes .
-
Cooling: Allow to cool to room temperature.
-
Dilution (Optional): If the concentration is too high for the detector, dilute with anhydrous Ethyl Acetate.
GC-MS Parameters (Derivatized)
| Parameter | Setting | Rationale |
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase; ideal for TMS derivatives. |
| Inlet Temp | 280°C | Ensures rapid vaporization of high-boiling derivatives. |
| Injection Mode | Split (10:1 to 50:1) | Prevents column overload; TMS derivatives are signal-rich. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency during temp ramp. |
| Oven Program | 80°C (1 min) → 20°C/min → 300°C (5 min) | Fast ramp minimizes run time; high final temp elutes impurities. |
| Transfer Line | 280°C | Prevents condensation before MS source. |
| MS Source | 230°C (EI Mode, 70eV) | Standard ionization energy. |
| Scan Range | 40–450 m/z | Captures the molecular ion and TMS fragments (M-15). |
Protocol B: Direct Injection (Screening Only)
Warning: This method is prone to adsorption. Use only if derivatization is impossible. You must use a Polar Deactivated liner and a Polyethylene Glycol (WAX) column.
GC Parameters (Direct)
-
Column: DB-WAX Ultra Inert (30m x 0.25mm x 0.25µm).
-
Inlet: 250°C (Split 20:1). Glass wool must be deactivated.
-
Oven: Start at 100°C (hold 1 min) → 10°C/min → 240°C (hold 10 min).
-
Limit: Do not exceed the temperature limit of the WAX column (usually 250°C).
-
-
Expected Result: Peak broadening and potential tailing factor > 1.5.
Data Analysis & Identification
Mass Spectrum Interpretation (TMS Derivative)
When analyzing the TMS derivative of 1-(5-Hydroxy-2-methylphenyl)ethanone, look for these diagnostic ions:
-
Molecular Ion (M+): [MW of Parent (150) + 72 (TMS group) - 1 (H)] = m/z 222 .
-
Base Peak: Often m/z 207 (M - 15). Loss of a methyl group from the silicon atom is characteristic of TMS ethers.
-
Fragment Ions:
-
m/z 73: [Si(CH3)3]+ (The "TMS" fingerprint).
-
m/z 43: [CH3C=O]+ (Acetyl group).
-
Quantification (Linearity & LOQ)
-
Linear Range: 1.0 µg/mL to 500 µg/mL.
-
R² Value: > 0.995 expected with Internal Standard calibration.
-
LOQ: Typically ~0.1 µg/mL (Scan mode) or lower in SIM mode.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Peak (Method A) | Moisture in sample/reagents. | BSTFA hydrolyzes instantly with water. Dry sample under N2; use fresh reagents. |
| Tailing Peak (Method A) | Incomplete derivatization. | Increase incubation time to 60 mins; add more pyridine. |
| Tailing Peak (Method B) | Active sites in liner/column. | Replace liner with "Ultra Inert" type; trim column guard (0.5m). |
| Ghost Peaks | Septum bleed or reagent impurities. | Use low-bleed septa; run a reagent blank (Pyridine + BSTFA only). |
References
-
Sigma-Aldrich. (n.d.).[5] BSTFA Derivatization Protocol. Retrieved from
-
BenchChem. (2025).[6] Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis. Retrieved from
-
United Chemical Technologies. (2020). Derivatizing Reagents Guide: Silylation. Retrieved from
-
National Institutes of Health (NIH). (2025). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques. PubMed Central. Retrieved from
-
ChemScene. (2025). Product Data: 1-(2-Hydroxy-5-methylphenyl)ethanone.[7][8][9][10] (Used for isomeric comparison). Retrieved from
Sources
- 1. Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2′-羟基-5′-甲基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 8. Ethanone, 1-(2-hydroxy-5-methylphenyl)- | SIELC Technologies [sielc.com]
- 9. 2'-Hydroxy-5'-methylacetophenone, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]
Use of 1-(5-Hydroxy-2-methylphenyl)ethanone in the synthesis of heterocyclic compounds
Executive Summary & Chemical Profile[2][3][4][5][6]
This application note details the synthetic utility of 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS 40180-70-9).[1][2] As a Senior Application Scientist, it is critical to distinguish this specific isomer from its more common regioisomer, 2'-hydroxy-5'-methylacetophenone (Paeonol analog).
Unlike the ortho-hydroxy isomer, the 5-hydroxy substitution pattern (meta to the acetyl group) precludes direct oxidative cyclization into oxygen-containing bicyclics like chromones or flavones via the Kostanecki-Robinson reaction.[1][2] Instead, this scaffold is a premium precursor for chalcones and nitrogen-containing heterocycles such as pyrazoles and pyrazolines , often utilized in developing antimicrobial and anti-inflammatory agents where the 5-hydroxyl group serves as a handle for solubility or further lipophilic functionalization.[1][2]
Chemical Scaffold Analysis[2][3][7]
-
Core Reactivity:
-
Acetyl Group (C1): Acts as the nucleophilic component (enolate generation) in aldol-type condensations.[1][2]
-
Hydroxyl Group (C5): Meta-positioned electron donor.[1][2] Under basic conditions, it forms a phenolate, increasing electron density on the ring but not directly stabilizing the enolate via resonance.
-
Methyl Group (C2): Ortho-positioned steric bulk.[1][2] Critical Insight: This methyl group creates steric hindrance near the carbonyl, potentially requiring longer reaction times or higher temperatures compared to unhindered acetophenones during condensation.
-
Reactivity & Synthesis Flowchart
The following diagram illustrates the divergent synthetic pathways for this specific isomer compared to the standard ortho-hydroxy isomer.
Protocol A: Synthesis of Chalcones (Claisen-Schmidt Condensation)[1][2][3][9]
Objective: Synthesis of (E)-1-(5-hydroxy-2-methylphenyl)-3-arylprop-2-en-1-ones. Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1][2]
Critical Process Parameters (CPP)
-
Stoichiometry: The 5-OH group is acidic.[1][2] You must use >2 equivalents of base (one to deprotonate the phenol, one to generate the enolate).
-
Steric Hindrance: The 2-methyl group hinders the carbonyl.[1][2] Ultrasound irradiation (sonication) is recommended to accelerate the reaction if yields are low (<50%) under stirring.[1][2]
Materials
Step-by-Step Procedure
-
Solubilization: In a round-bottom flask, dissolve 10 mmol of 1-(5-Hydroxy-2-methylphenyl)ethanone in 20 mL of Ethanol.
-
Base Addition: Add 25 mmol of KOH pellets (dissolved in minimal water, ~2 mL) dropwise to the ketone solution. The solution will darken (phenolate formation).[2] Stir for 15 minutes at Room Temperature (RT).
-
Aldehyde Addition: Add 10 mmol of the chosen aromatic aldehyde.
-
Reaction:
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 3:1). Look for the disappearance of the ketone spot.[1]
-
Work-up: Pour the reaction mixture into 100 mL of crushed ice/water.
-
Neutralization: Acidify carefully with 10% HCl until pH ~4-5. The chalcone will precipitate as a solid.[2]
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.
Validation Data:
-
NMR Signature: A characteristic pair of doublets for the vinylic protons (H-alpha, H-beta) with coupling constants J = 15–16 Hz, indicating the trans (E) isomer.[1]
Protocol B: Synthesis of Pyrazoles/Pyrazolines[1][10]
Objective: Cyclization of the chalcone intermediate into a 5-membered nitrogen heterocycle. Relevance: Pyrazoles derived from this scaffold are often investigated for COX-2 inhibition and antimicrobial activity.[1][2]
Materials
Step-by-Step Procedure (N-Acetyl Pyrazoline Route)
This route is preferred for stability and higher yields.[1][2]
-
Setup: Dissolve 2 mmol of the chalcone in 10 mL of Glacial Acetic Acid.
-
Reagent Addition: Add 10 mmol (excess) of Hydrazine Hydrate.
-
Reflux: Heat the mixture to reflux (118°C) for 6–8 hours.
-
Quenching: Cool the mixture and pour into ice-cold water.
-
Isolation: The product usually precipitates.[2] Filter and wash with water to remove excess acid.[1][2]
-
Purification: Recrystallize from Ethanol/DMF mixtures.
Self-Validating Check:
-
IR Spectroscopy: Disappearance of the sharp carbonyl peak of the chalcone (~1640 cm⁻¹) and appearance of C=N stretch (~1590 cm⁻¹).[1] If Acetic Acid was used, a new amide carbonyl peak (~1660 cm⁻¹) will appear for the N-acetyl group.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Chalcone) | Incomplete enolate formation due to acidic 5-OH.[1][2] | Increase base equivalents to 3.0 eq. Ensure the reaction is not moisture-contaminated (use dry ethanol).[1][2] |
| No Reaction (Chalcone) | Steric hindrance from 2-Methyl group.[1][2] | Switch from stirring to Ultrasound irradiation or increase temperature to 50°C (do not boil, or polymerization may occur). |
| Oily Product (Pyrazole) | Impurities or incomplete cyclization.[2] | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Failed Cyclization | Attempting to make Chromones. | STOP. This isomer (5-OH) cannot form chromones.[1][2] You must use the 2-hydroxy isomer (CAS 1450-72-2) for oxygen heterocycles.[1][2] |
References
-
Claisen-Schmidt Condensation Mechanisms
-
Reactivity of Hydroxyacetophenones
-
Pyrazole Synthesis Protocols
-
Compound Data
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethanone, 1-(2-hydroxy-5-methylphenyl)-, oxime | C9H11NO2 | CID 596686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 7. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Note: Purification Strategy for 1-(5-Hydroxy-2-methylphenyl)ethanone
This Application Note and Protocol is designed for researchers and process chemists optimizing the purification of 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS: 40180-70-9).
Compound Overview
-
IUPAC Name: 1-(5-Hydroxy-2-methylphenyl)ethanone
-
Common Synonyms: 5-Hydroxy-2-methylacetophenone; 2-Acetyl-4-hydroxytoluene.
-
CAS Number: 40180-70-9[1]
-
Molecular Formula:
-
Molecular Weight: 150.17 g/mol [2]
Critical Structural Distinction It is vital to distinguish this compound from its isomer, 1-(2-Hydroxy-5-methylphenyl)ethanone (CAS: 1450-72-2).
-
The 2-Hydroxy Isomer: Contains an intramolecular hydrogen bond between the hydroxyl and carbonyl groups, resulting in a lower melting point (45–48°C) and higher volatility.
-
The 5-Hydroxy Isomer (Target): The hydroxyl group is meta to the acetyl group and para to the methyl group. Lacking the intramolecular H-bond, it exhibits stronger intermolecular hydrogen bonding, resulting in a significantly higher melting point (typically >90°C) and lower solubility in non-polar solvents.
Purification Logic The primary impurities in the synthesis of this compound (often via Friedel-Crafts acylation of m-cresol esters or diazotization sequences) include:
-
Regioisomers: Primarily the ortho-hydroxy isomer (2-hydroxy-5-methylacetophenone).
-
Starting Materials: Unreacted m-cresol or its esters.
-
Inorganic Salts: Aluminum salts (if Lewis acids were used).
Solvent System Selection: An Ethanol/Water binary system is the superior choice for this separation.
-
Ethanol: Solubilizes the target compound and the more lipophilic impurities (isomers/starting materials) at high temperatures.
-
Water (Anti-solvent): drastically reduces the solubility of the polar 5-hydroxy target upon cooling, while keeping the lower-melting, less polar ortho-isomer (2-hydroxy) in the mother liquor.
Protocol: Recrystallization of 1-(5-Hydroxy-2-methylphenyl)ethanone
Pre-Requisites
-
Crude Material: 1-(5-Hydroxy-2-methylphenyl)ethanone (Solid or semi-solid).
-
Solvents: Ethanol (95% or absolute), Deionized Water.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath, Buchner funnel, vacuum pump.
Solubility Screening (Small Scale)
Before processing the entire batch, perform this test with 100 mg of crude.
-
Place 100 mg crude in a test tube.
-
Add 0.5 mL Ethanol. Heat to boiling.
-
Observation: If it dissolves completely, solubility is good. If not, add more EtOH dropwise.
-
-
Once dissolved, add hot water dropwise until persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of EtOH to clear the solution.
-
Allow to cool to room temperature (RT).
-
Success Criteria: Formation of distinct crystals (needles or plates).
-
Failure Mode: "Oiling out" (formation of liquid droplets). See Troubleshooting.
-
Step-by-Step Procedure (Scale-Up)
Phase A: Dissolution
-
Weigh the crude solid into a round-bottom flask equipped with a magnetic stir bar.
-
Add Ethanol (approx. 3–5 mL per gram of crude).
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C).
-
If the solid does not completely dissolve after 10 minutes of reflux, add more Ethanol in small portions (10% of initial volume) until a clear solution is obtained.
-
Note: If insoluble dark particles remain, perform a Hot Filtration through a pre-warmed glass frit or fluted filter paper to remove inorganic salts/charcoal.
-
Phase B: Crystallization Induction
-
Maintain the solution at a gentle boil.
-
Slowly add hot Deionized Water (approx. 90°C) through the top of the condenser.
-
Stop adding water immediately when the solution becomes slightly turbid (cloudy) and the turbidity does not disappear after swirling.
-
Add a small amount of hot Ethanol (dropwise) just until the solution becomes clear again.
-
Remove the heat source and allow the flask to cool slowly to Room Temperature (RT) on the benchtop.
-
Critical: Do not use an ice bath immediately. Rapid cooling traps impurities.
-
Phase C: Collection and Drying
-
Once the flask reaches RT, inspect for crystallization.
-
(Optional) Cool the flask in an ice-water bath (0–5°C) for 30 minutes to maximize yield.
-
Filter the crystals using a Buchner funnel under vacuum.
-
Wash the filter cake with a cold Ethanol/Water mixture (50:50 ratio, pre-chilled to 0°C).
-
Dry the solid in a vacuum oven at 40–50°C for 4–6 hours.
Process Visualization
The following diagram illustrates the critical decision nodes in the recrystallization workflow.
Figure 1: Decision logic for the recrystallization of 1-(5-Hydroxy-2-methylphenyl)ethanone.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out (Liquid droplets form instead of crystals) | Solution is too concentrated or cooled too fast. | Re-heat to dissolve. Add more Ethanol. Cool very slowly. Add a seed crystal at 50°C. |
| Low Yield | Too much solvent used or insufficient cooling. | Concentrate the mother liquor by rotary evaporation and repeat the cooling step. |
| Impure Product (Low MP) | Co-precipitation of isomers. | Recrystallize again. Ensure the cooling rate is slow to exclude the ortho-isomer. |
| Color Retention | Oxidation products. | Add activated charcoal (1-2% wt) during the hot dissolution step, stir for 5 mins, then hot filter. |
Quality Control (QC) Parameters
-
Melting Point: The purified solid should have a sharp melting range (typically within 2°C). Note: Literature MP for this specific isomer is often estimated between 90–120°C based on structural analogs; verify against a standard if available.
-
HPLC: Purity >98% (Area %).
-
1H NMR: Confirm absence of the 2-hydroxy isomer (look for chelated -OH peak >12 ppm; the 5-hydroxy proton usually appears at 5–9 ppm depending on solvent).
References
-
ChemicalBook. (2025).[3] 1-(2-Hydroxy-5-methylphenyl)ethanone Properties (Isomer Comparison).
-
BenchChem. (2025).[4][5] Synthesis of Hydroxyacetophenone Derivatives: Application Notes.
-
PubChem. (2025).[2] Compound Summary: 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS 40180-70-9).
-
Sigma-Aldrich. (2025). Product Specification: Acetophenone Derivatives.
Sources
Role of 1-(5-Hydroxy-2-methylphenyl)ethanone as an intermediate in pharmaceutical synthesis
Application Note: Precision Synthesis of Bioactive Heterocycles using the 1-(5-Hydroxy-2-methylphenyl)ethanone Scaffold
Executive Summary
1-(5-Hydroxy-2-methylphenyl)ethanone (also known as 2'-hydroxy-5'-methylacetophenone) is a critical pharmacophore scaffold used in the synthesis of chromones, flavones, and benzofurans .[1][2] Its structural uniqueness lies in the ortho-hydroxyacetyl motif combined with a para-methyl substitution (relative to the phenol), which directs regioselective cyclization.
This guide details the optimized synthesis of this intermediate via the Fries Rearrangement and demonstrates its downstream application in synthesizing 6-Methylflavone , a known positive allosteric modulator of GABA-A receptors.[2] The protocols emphasize high-purity isolation techniques suitable for pharmaceutical screening libraries.[2]
Core Synthesis Protocol: The Fries Rearrangement
Objective: Synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone from p-Cresyl Acetate.[1][2]
The industrial standard for accessing ortho-hydroxyketones is the Lewis acid-catalyzed Fries rearrangement. Temperature control is the critical variable: High temperatures (>120°C) favor the thermodynamically stable ortho-isomer (the target), while low temperatures favor the para-isomer.
Reagents & Equipment
-
Precursor: p-Cresyl Acetate (p-Tolyl acetate)[2]
-
Catalyst: Aluminum Chloride (AlCl₃), anhydrous
-
Solvent: Chlorobenzene (optional, or neat melt)
-
Equipment: 3-neck round bottom flask, oil bath, mechanical stirrer, steam distillation setup.[1]
Step-by-Step Methodology
-
Catalyst Loading:
-
In a fume hood, charge a dry 3-neck flask with p-Cresyl Acetate (1.0 equiv) .
-
Add AlCl₃ (1.5 equiv) slowly. Caution: Exothermic reaction. Evolution of HCl gas requires a scrubber.
-
-
Thermodynamic Rearrangement:
-
Heat the mixture to 120–130°C for 2 hours.
-
Mechanism Check: The mixture will turn viscous and dark red/green as the aluminum complex forms. The high temperature drives the acyl group to the ortho position via an intermolecular pathway.
-
-
Quenching & Hydrolysis:
-
Cool the reaction mass to room temperature.[3]
-
Pour the mass slowly onto crushed ice/HCl (1:1) to decompose the aluminum complex.
-
Stir vigorously until the solid complex breaks down into a yellow oily layer.
-
-
Purification (The Self-Validating Step):
-
Steam Distillation: Transfer the mixture to a steam distillation apparatus.
-
Why? The target ortho-isomer forms an intramolecular hydrogen bond (Chealtion) between the carbonyl oxygen and the hydroxyl proton, making it steam volatile.[4] The para-isomer (impurity) associates intermolecularly and remains in the pot.
-
Collect the distillate. The product crystallizes as yellow needles upon cooling.
-
-
Isolation:
-
Filter the solid, wash with cold water, and dry in a vacuum desiccator.
-
Target Yield: 85–92%.
-
Melting Point: 45–48°C.[2]
-
Downstream Application: Synthesis of 6-Methylflavone
Objective: Conversion of the intermediate into a bioactive flavonoid scaffold.[1][2]
This protocol utilizes a Claisen-Schmidt Condensation followed by an Oxidative Cyclization .[1][3]
Step A: Claisen-Schmidt Condensation (Chalcone Formation)[1][3][5][6][7]
-
Dissolve 1-(5-Hydroxy-2-methylphenyl)ethanone (10 mmol) and Benzaldehyde (10 mmol) in Ethanol (20 mL) .
-
Add KOH (40% aq, 5 mL) dropwise at 0°C.
-
Stir at room temperature for 12 hours. The solution will turn deep orange/red.
-
Pour into ice water and acidify with dilute HCl.
-
Filter the precipitated 2'-Hydroxy-5'-methylchalcone .[1][2] Recrystallize from ethanol.
Step B: Oxidative Cyclization (Iodine/DMSO Method)
-
Dissolve the Chalcone (5 mmol) in DMSO (10 mL) .
-
Add a catalytic amount of Iodine (I₂) (approx. 10 mol%).
-
Heat to 140°C for 1 hour.
-
Note: Iodine facilitates the oxidative closure of the pyrone ring.
-
-
Pour into sodium thiosulfate solution (to remove excess iodine).
-
Filter the white/pale yellow precipitate of 6-Methylflavone .
Visualizing the Pathway
The following diagram illustrates the chemical causality from precursor to API scaffold.
Figure 1: Synthetic workflow from p-Cresol derivative to Flavone scaffold. The green node represents the subject of this Application Note.
Analytical Validation Data
Use the following data to validate product identity during the workflow.
| Compound | 1H NMR (DMSO-d6/CDCl3) Characteristic Signals | Melting Point |
| 1-(5-Hydroxy-2-methylphenyl)ethanone | δ 12.0 (s, 1H, OH) : Chelated proton (sharp singlet).δ 2.6 (s, 3H, COCH₃) : Acetyl group.δ 2.3 (s, 3H, Ar-CH₃) : Methyl group.[1][2] | 45–48°C |
| 2'-Hydroxy-5'-methylchalcone | δ 7.8 & 8.1 (d, J=16Hz) : Trans-olefinic protons.δ 12.5 (s, 1H, OH) : Deshielded phenolic proton. | 98–100°C |
| 6-Methylflavone | δ 6.8 (s, 1H, H-3) : Characteristic flavone singlet.Absence of OH signal. | 122–123°C |
References
-
Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocol for Fries Rearrangement).
-
Mamedov, I. G., et al. (2022). "Characterization of the 2-hydroxy-5-methylacetophenone and some aromatic aldehydes condensation products". Indian Journal of Chemistry, 61, 962-968. Link[5]
-
BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of 2'-Hydroxyacetophenone from Phenol. Link
-
ChemicalBook. (2026). 1-(2-Hydroxy-5-methylphenyl)ethanone Product Properties and Synthesis. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone
Current Status: Operational Ticket ID: CHEM-SUP-8829 Subject: Yield Optimization & Isomer Troubleshooting for CAS 40180-70-9
Executive Summary & Isomer Critical Alert
Warning: Isomer Misidentification Risk Before proceeding with yield optimization, you must verify your target structure. There is a frequent confusion in the literature between two isomers:
-
Target Molecule (CAS 40180-70-9): 1-(5-Hydroxy-2-methylphenyl)ethanone .[1]
-
Structure: Acetyl group at C1; Methyl at C2; Hydroxyl at C5.
-
Relationship: Hydroxyl is para to the Methyl group. Acetyl is meta to the Hydroxyl.
-
-
Common Imposter (CAS 1450-72-2): 1-(2-Hydroxy-5-methylphenyl)ethanone (also called 2-acetyl-4-methylphenol).[2]
-
Structure: Acetyl group at C1; Hydroxyl at C2; Methyl at C5.
-
Origin: This is the major product of the Fries rearrangement of p-cresyl acetate.
-
Crucial Insight: You cannot synthesize the target (5-Hydroxy-2-methyl) via direct Friedel-Crafts acylation or Fries rearrangement of p-cresol. Those methods direct the acetyl group ortho to the hydroxyl, yielding the wrong isomer (CAS 1450-72-2).
If your current pathway involves p-cresol as the starting scaffold for a single-step acylation, your yield of the target is likely near 0%. You must adopt the Nitration-Reduction-Hydrolysis pathway starting from 2-methylacetophenone.
Validated Synthetic Pathway (The "BenchChem" Route)
To achieve high yields of the specific 5-hydroxy isomer, we recommend a multi-step pathway that utilizes the directing effects of the methyl group to place substituents correctly.
Pathway Diagram
Caption: Figure 1. Regioselective synthesis pathway leveraging the ortho/para directing power of the methyl group against the meta-directing acetyl group.[3][4]
Troubleshooting Guide: Step-by-Step Optimization
Phase 1: Nitration (Regioselectivity Control)
Goal: Convert 2-methylacetophenone to 1-(2-methyl-5-nitrophenyl)ethanone.
User Issue: "I am getting a mixture of 3-nitro and 5-nitro isomers, or formation of dinitro species."
| Parameter | Recommended Condition | Technical Rationale |
| Temperature | -5°C to 0°C | Nitration is highly exothermic. Temperatures >5°C increase the kinetic energy enough to overcome the activation barrier for the sterically hindered 3-position (ortho to Me, ortho to Acetyl) and promote dinitration. |
| Reagent Addition | Dropwise (1 drop/sec) | Rapid addition creates localized hot spots, leading to oxidative byproducts (tars) and loss of regioselectivity. |
| Acid Ratio | HNO₃ (1.1 eq) : H₂SO₄ (solvent) | Excess sulfuric acid acts as a heat sink and dehydrating agent to generate the nitronium ion ( |
Q: Why does the nitro group go to position 5? A: The Methyl group (activator) directs ortho and para.[3] The Acetyl group (deactivator) directs meta.[3][4]
-
Position 3 (Ortho to Me): Sterically crowded between Methyl and Acetyl.
-
Position 5 (Para to Me): Activated by Methyl, Meta to Acetyl.[3] Both electronic vectors align here.
-
Position 4/6: Blocked or deactivated by Acetyl.
Phase 2: Reduction (Yield Retention)
Goal: Convert Nitro group to Amino group without reducing the Carbonyl (Ketone).
User Issue: "The ketone is also being reduced to an alcohol."
Troubleshooting Protocol:
-
Avoid: Strong hydride donors like LiAlH4 or NaBH4 (unless specific conditions are used), as they will attack the ketone.
-
Recommended: Stannous Chloride (
) in HCl . This is chemoselective for nitro groups in the presence of aryl ketones [1]. -
Alternative: Catalytic Hydrogenation (
, Pd/C) can be used, but requires careful monitoring to prevent reduction of the carbonyl. If using hydrogenation, add a poison (like quinoline) or use mild pressure (1 atm).
Phase 3: Diazotization & Hydrolysis (The Critical Step)
Goal: Convert Amino group to Hydroxyl via Diazonium salt.
User Issue: "My product turns into a black tar upon heating." / "Yield drops to <20% in the final step."
Root Cause Analysis: Phenols are electron-rich. As soon as some phenol is formed, it can react with the remaining diazonium salt (coupling reaction) to form azo dyes (red/brown tars).
Corrective Actions:
-
The "Dropwise into Hot Acid" Technique: Do not heat the diazonium salt solution directly. Instead, generate the diazonium salt at 0°C. Then, add this cold solution dropwise into a separate flask containing boiling dilute sulfuric acid (
).-
Why? This ensures the diazonium salt is instantly hydrolyzed to phenol and the phenol is removed from the high concentration of diazonium salt, preventing azo coupling.
-
-
Steam Distillation: If possible, steam distill the product as it forms to remove it from the reaction matrix immediately.
Comparative Yield Analysis
The following data highlights why the multi-step route is superior for this specific isomer.
| Synthetic Route | Target Isomer Yield | Major Impurity | Suitability |
| Direct FC Acylation of p-Cresol | < 5% | 2-hydroxy-5-methyl (Isomer) | NOT RECOMMENDED |
| Fries Rearrangement (p-Cresyl Acetate) | < 10% | 2-hydroxy-5-methyl (Isomer) | NOT RECOMMENDED |
| Nitration Route (2-Me-Acetophenone) | 65 - 75% (Overall) | 3-nitro isomer (removable) | Standard Protocol |
| Oxidation of Carvacrol | Variable | Thymol derivatives | Low Selectivity |
Frequently Asked Questions (FAQs)
Q: Can I use 3-hydroxy-4-methylacetophenone as a starting material? A: No. That molecule already has the hydroxyl group in the wrong position (relative to the methyl). Moving a substituent on an aromatic ring is generally impossible without destroying the ring. You must build the substitution pattern from the correct skeleton (2-methylacetophenone).
Q: Is there a catalyst to force Friedel-Crafts to the meta position of a phenol? A: No. The hydroxyl group is a powerful ortho/para director. It will never allow electrophilic attack at the meta position under standard Friedel-Crafts conditions. The "meta" relationship in your target must be established by using a meta-director (like the acetyl group) to direct the incoming substituent, or by starting with the groups already in place.
Q: How do I purify the final solid? A: 1-(5-Hydroxy-2-methylphenyl)ethanone typically crystallizes well.
-
Solvent: Aqueous Ethanol (EtOH:H2O, 80:20) or Benzene/Petroleum Ether mixtures.
-
Melting Point Check: The target should melt around 128°C (distinct from the 2-hydroxy isomer which melts at ~45-48°C) [2].
References
-
BenchChem. (2025).[4] Synthesis of 1-(5-Amino-2-methylphenyl)ethanone from p-toluidine. 5
-
ChemicalBook. (2026).[6] 1-(2-Hydroxy-5-methylphenyl)ethanone Chemical Properties (Comparison Data). 7
-
Fisher Scientific. (2025). 2'-Hydroxy-5'-methylacetophenone Safety Data Sheet. 2
-
GuideChem. (2025). 1-(5-Hydroxy-2-methylphenyl)ethanone CAS 40180-70-9 Basic Info. 8
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents before handling. Nitration reactions carry explosion risks; conduct all experiments behind a blast shield.
Sources
- 1. 42523-29-5|2,7-Dihydroxy-9-fluorenone|BLD Pharm [bldpharm.com]
- 2. 2'-Hydroxy-5'-methylacetophenone, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 7. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
Side product formation in the synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone
This guide serves as a technical support center for the synthesis and purification of 1-(2-Hydroxy-5-methylphenyl)ethanone (CAS: 1450-72-2), the standard regioisomer produced via the acylation of p-cresol.[1]
Note on Nomenclature: The chemical name provided in your request, 1-(5-Hydroxy-2-methylphenyl)ethanone, describes a structure where the acetyl group is meta to the hydroxyl group.[1] This is chemically counter-intuitive for standard electrophilic aromatic substitution (Friedel-Crafts/Fries), which directs ortho/para to the activating hydroxyl group. Based on industrial relevance and chemical feasibility, this guide addresses the synthesis of 1-(2-Hydroxy-5-methylphenyl)ethanone (also known as 2'-Hydroxy-5'-methylacetophenone), where the acetyl group is ortho to the hydroxyl and meta to the methyl group.[1]
Part 1: Reaction Logic & Mechanism
The Synthetic Route: Fries Rearrangement
The most robust route to 1-(2-Hydroxy-5-methylphenyl)ethanone is the Fries Rearrangement of p-cresyl acetate (p-tolyl acetate).[1] Direct Friedel-Crafts acylation of p-cresol is often avoided due to the high reactivity of the free phenol, which leads to poly-acylation and tar formation.[1]
Why this route?
-
Regiocontrol: In p-cresyl acetate, the para position (relative to the oxygen) is blocked by the methyl group. This forces the acyl group to migrate to the ortho position exclusively, yielding the desired 1-(2-Hydroxy-5-methylphenyl)ethanone.[1]
-
Atom Economy: The acyl group is pre-attached to the substrate, reducing the need for excess acetyl chloride.
Mechanism & Isomerism
The reaction proceeds via an aluminum chloride-catalyzed rearrangement.[1][2][3]
-
Step 1: Coordination of AlCl3 to the ester oxygen.
-
Step 2: Cleavage of the O-acyl bond to generate an acylium ion [CH3CO]+ and a p-cresol-AlCl3 complex.[1]
-
Step 3 (Recombination): The acylium ion attacks the aromatic ring. Since the para position is blocked by the methyl group, attack occurs at the ortho position (C2).
Part 2: Side Product Profile
Understanding impurities is critical for troubleshooting.[1] The following table summarizes common side products formed during this synthesis.
| Side Product | Structure / Nature | Cause of Formation | Management Strategy |
| p-Cresol (4-Methylphenol) | Hydrolysis Product | Incomplete rearrangement; moisture entering the reaction; "de-acylation" due to prolonged heating.[1] | Ensure anhydrous conditions.[1] Use excess AlCl3 (>1.2 eq). |
| 2,6-Diacetyl-4-methylphenol | Di-acylated Impurity | Intermolecular rearrangement (disproportionation).[1] One molecule loses acetyl to another.[1] | Avoid extreme temperatures (>160°C).[4] Maintain strict stoichiometry. |
| Polymeric Tars | Dark, viscous residue | Oxidation of phenols; acid-catalyzed polymerization of impurities.[1] | Use inert atmosphere (N2/Ar). Control heating ramp rates. |
| Aluminum Salts | Inorganic Residue | Incomplete quenching/hydrolysis of the Al-complex.[1] | Thorough acid wash (HCl) during workup. |
Part 3: Troubleshooting Guides (Q&A)
Issue 1: Low Yield & High p-Cresol Content
User Question: "My HPLC shows a large peak for p-cresol and low conversion to the ketone. Why?"
Technical Diagnosis: This indicates hydrolysis or de-acylation .[1]
-
Moisture Ingress: AlCl3 is extremely hygroscopic.[1] If it absorbs water, it deactivates and hydrolyzes the ester bond rather than rearranging it.
-
Insufficient Catalyst: The reaction requires at least 1 mole of AlCl3 per mole of ester because the product (hydroxy ketone) forms a stable 1:1 complex with AlCl3 that effectively "consumes" the catalyst.
Corrective Action:
-
Protocol: Increase AlCl3 to 1.2 – 1.5 equivalents .
-
Environment: Ensure all glassware is flame-dried and the reaction is run under a positive pressure of dry Nitrogen.[1]
Issue 2: Formation of "Tar" or Black Reaction Mixture
User Question: "The reaction mixture turned into a black solid that is difficult to work up."
Technical Diagnosis: Fries rearrangements are exothermic and often run neat (without solvent) or in high-boiling solvents like nitrobenzene.[1] "Tar" is usually polymerized phenolic species caused by local overheating .[1]
Corrective Action:
-
Solvent Choice: If running neat, switch to a solvent like Chlorobenzene or 1,2-Dichloroethane to act as a heat sink.[1]
-
Temperature Control: Do not exceed 140°C . While high temperature favors the ortho product, exceeding 160°C promotes degradation.
Issue 3: Difficulty Separating Product from Isomers
User Question: "I cannot separate the product from the starting material/impurities using standard flash chromatography."
Technical Diagnosis: Phenolic isomers often streak on silica due to the acidic OH group. Furthermore, the ortho-hydroxy ketone forms a strong intramolecular hydrogen bond (between the Carbonyl O and the Hydroxyl H), which significantly changes its polarity and volatility compared to p-cresol.
Corrective Action:
-
Steam Distillation: This is the "Gold Standard" purification for ortho-hydroxy acetophenones.[1] The intramolecular H-bond makes the target molecule steam volatile , whereas p-cresol and tars are less so or non-volatile.[1]
-
Recrystallization: Recrystallize the crude solid from aqueous ethanol (See Protocol below).[4]
Part 4: Detailed Experimental Protocol
Target: 1-(2-Hydroxy-5-methylphenyl)ethanone Scale: 10 g (Example)
Materials
-
p-Tolyl acetate (p-Cresyl acetate): 10.0 g (66.6 mmol)[1]
-
Aluminum Chloride (AlCl3), anhydrous: 10.7 g (80.0 mmol, 1.2 eq)
-
Solvent: Chlorobenzene (30 mL) [Optional but recommended for thermal control]
Step-by-Step Methodology
-
Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser (with drying tube/N2 inlet), and an internal temperature probe.
-
Charging: Add p-tolyl acetate and chlorobenzene. Begin stirring.
-
Catalyst Addition: Add AlCl3 portion-wise over 10 minutes. Caution: Exothermic.
-
Reaction: Heat the mixture to 120°C . Hold for 3–5 hours .
-
Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The ester spot (high Rf) should disappear; the product spot (medium Rf) should appear.
-
-
Quenching: Cool the mixture to room temperature. Pour slowly onto 100 g of crushed ice mixed with 10 mL conc. HCl .
-
Why: The HCl breaks the strong Aluminum-Phenoxide complex.[1]
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).
-
Washing: Wash combined organics with water (2x) and Brine (1x). Dry over Na2SO4.[1]
-
Purification (Choose one):
-
Method A (Steam Distillation): Suspend crude in water and steam distill. The product distills over as a yellow oil/solid.
-
Method B (Recrystallization): Dissolve crude in minimum hot Ethanol. Add warm water until slightly turbid. Cool to 4°C.[1]
-
Part 5: Visualization of Reaction Pathways
The following diagram illustrates the Fries rearrangement pathway, highlighting the critical branching points for side product formation.
Caption: Reaction pathway for the Fries rearrangement of p-cresyl acetate, showing the major ortho-migration pathway and competitive side reactions leading to hydrolysis and polymerization.[1]
References
-
ChemicalBook. (2025).[1] 1-(2-Hydroxy-5-methylphenyl)ethanone Chemical Properties and Synthesis. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). Ethanone, 1-(2-hydroxy-5-methylphenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from
-
PubChem. (2025).[1][5] 2-Hydroxy-5-methylacetophenone (CID 15068).[1][4] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025).[1] Fries Rearrangement: Mechanism and Applications. Retrieved from [1]
-
Beilstein Journals. (2017). Synthesis of 1-indanones and related derivatives. Beilstein J. Org.[1] Chem. 13, 48–81. Retrieved from
Sources
- 1. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 3. pharmdguru.com [pharmdguru.com]
- 4. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 5. Ethanone, 1-(2-hydroxy-5-methylphenyl)-, oxime | C9H11NO2 | CID 596686 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the acylation of m-cresol
Welcome to the Advanced Reaction Optimization Help Desk. Ticket ID: M-CRESOL-ACYL-OPT-001 Assigned Specialist: Senior Application Scientist (Catalysis & Synthesis Division)
Executive Summary
The acylation of m-cresol is a pivotal transformation in the synthesis of pharmaceutical intermediates (e.g., precursors for thymol derivatives and antioxidants). The reaction involves a competition between O-acylation (kinetic control, ester formation) and C-acylation (thermodynamic control, ketone formation/Friedel-Crafts).
This guide optimizes for the C-acylated product (hydroxyacetophenones), as this is the challenging, high-value scaffold for drug development. We focus on transitioning from stoichiometric Lewis acids (
Module 1: The Reaction Landscape (Mechanism & Pathway)
Before troubleshooting, you must visualize the competing pathways. The reaction does not proceed linearly; it involves a "fork" between esterification and ring substitution.
Figure 1: Reaction network showing the competition between O-acylation (esterification) and C-acylation (Friedel-Crafts).
Module 2: Catalyst Selection & Optimization
User Question: I am using
Technical Insight:
While
| Feature | Traditional ( | Optimized (Zeolite H-Beta) | Why H-Beta Wins? |
| Stoichiometry | >1.1 equivalents required | Catalytic (<10 wt%) | Eliminates massive aluminum waste streams. |
| Selectivity | Poor (Mix of ortho/para) | High (Para-selective) | Large pore structure of H-Beta allows diffusion of the bulky para-isomer. |
| Moisture Sensitivity | Extreme (Exothermic/HCl gas) | Moderate | Can be regenerated by calcination. |
| Reusability | None (Single use) | High | Regenerable via air calcination at 550°C. |
Recommendation: Switch to Zeolite H-Beta (Si/Al ratio ~25) . Its 12-membered ring channels provide the necessary pore size to accommodate the transition state for C-acylation while restricting the formation of bulky byproducts.
Module 3: Troubleshooting & FAQs
Issue 1: "I'm only getting the ester (m-tolyl acetate), not the ketone."
Diagnosis: The reaction is stuck at the kinetic trap (O-acylation).
-
Root Cause A: Temperature is too low. The energy barrier for C-acylation (or the Fries rearrangement of the ester) is higher than for esterification.
-
Root Cause B: Acid sites are too weak.
-
Solution:
-
Increase reaction temperature to 160°C - 180°C .
-
If using a zeolite, ensure it is in the H-form (protonated), not the Na-form. Calcining commercial NH4-Beta is required to activate it.
-
Issue 2: "The catalyst dies after 1 hour (Coking)."
Diagnosis: Pore blockage by heavy byproducts or strong adsorption of the ketone product.
-
Mechanism: The ketone product is more basic than the starting material and sticks to the acid sites, poisoning them.
-
Solution:
-
Solvent Choice: Use a polar aprotic solvent like Nitrobenzene or Sulfolane (if acceptable) to compete for adsorption, or run solvent-free with excess acylating agent to wash the pores.
-
Reagent Ratio: Increase the Acyl Donor : m-Cresol ratio to 2:1 . This helps desorb the product from the active sites.[1]
-
Issue 3: "Low conversion with Acetic Anhydride."
Diagnosis: Water contamination.
-
Mechanism: Acetic anhydride hydrolyzes to acetic acid in the presence of water. While acetic acid can acylate, it is significantly less reactive than the anhydride.
-
Solution: Dry m-cresol (azeotropic distillation with toluene) before reaction.
Module 4: Optimized Experimental Protocol
Protocol ID: OP-ZEOLITE-ACYL-04 Objective: Synthesis of 4-hydroxy-2-methylacetophenone via H-Beta catalysis.
Reagents:
-
m-Cresol (10 mmol, 1.08 g)
-
Acetic Anhydride (20 mmol, 2.04 g)
-
Catalyst: Zeolite H-Beta (Si/Al = 25), calcined at 550°C for 4h prior to use (0.5 g).
Workflow:
-
Catalyst Activation: Heat Zeolite H-Beta in a muffle furnace at 550°C for 4 hours. Cool in a desiccator. Crucial: Zeolites absorb moisture rapidly from air, which kills activity.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with drying tube), charge the m-cresol and activated catalyst.
-
Addition: Add Acetic Anhydride dropwise at room temperature.
-
Reaction Phase:
-
Heat the mixture to 160°C (oil bath temperature).
-
Stir at 600 RPM.
-
Monitor via TLC (Eluent: Hexane/Ethyl Acetate 8:2) or GC-MS.
-
Checkpoint: At 1 hour, O-acyl ester should peak. By 4-6 hours, C-acyl ketone should dominate.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL).
-
Filter off the catalyst (save for regeneration).
-
Wash filtrate with saturated
(to remove acetic acid byproduct) and Brine. -
Dry over
and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or perform column chromatography.
Module 5: Troubleshooting Logic Tree
Use this flow to diagnose low yields or wrong products.
Figure 2: Diagnostic logic for common acylation failures.
References
-
Yadav, G. D., & Pathre, G. S. (2006). "Sulfated zirconia as a solid acid catalyst for the acylation of m-cresol with acetic anhydride." Microporous and Mesoporous Materials.
-
Derouane, E. G., et al. (2000). "Zeolite catalysts for the acylation of aromatics."[1][2][3][4][5][6] Journal of Molecular Catalysis A: Chemical.
-
Smith, K., et al. (2003). "Regioselective acylation of activated aromatics using zeolite H-beta." Journal of Catalysis.
-
Bhattacharya, A. (2004). "Acylation of aromatic ethers and phenols: A review of modern solid acid catalysis." Applied Catalysis A: General.
Sources
Technical Support Center: Stability & Degradation of 1-(5-Hydroxy-2-methylphenyl)ethanone
Case ID: TICKET-5HMA-STAB-001 Status: Open Subject: Degradation Pathways under Acidic/Basic Conditions Molecule: 1-(5-Hydroxy-2-methylphenyl)ethanone (Also referred to as 5-Hydroxy-2-methylacetophenone) Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the technical support interface for 1-(5-Hydroxy-2-methylphenyl)ethanone. This guide addresses the stability profile of this intermediate, which is critical in the synthesis of anticoagulants and anti-inflammatory agents.
Core Stability Profile:
-
Acidic Conditions: Generally STABLE regarding chemical structure, though solubility issues may mimic degradation (precipitation).
-
Basic Conditions: Highly UNSTABLE . The molecule is susceptible to rapid oxidative degradation (discoloration) and base-catalyzed condensation (dimerization).
-
Primary Risk: Formation of quinoid species and aldol condensation products upon exposure to alkali and oxygen.
Module 1: Degradation in Basic Conditions (Critical)
Status: 🔴 High Risk
Symptoms: Solution turns yellow
Mechanism: Phenolate Oxidation (The "Browning" Effect)
Upon exposure to base (pH > 9), the phenolic hydroxyl group at position 5 deprotonates (pKa
-
Step 1: Deprotonation forms the phenolate.
-
Step 2: Single Electron Transfer (SET) to Oxygen (
) generates a phenoxy radical. -
Step 3: Radical coupling or further oxidation leads to quinone methides or polymerized humic-like substances . This is the primary cause of the darkening color.
Mechanism: Base-Catalyzed Aldol Condensation
The acetyl group (
-
Pathway: Self-condensation (Dimerization)
Dehydration Chalcone derivative (Dypnone-like structure). -
Result: Formation of high molecular weight impurities often detected as late-eluting peaks in LC-MS.
Visualization: Basic Degradation Pathways
Figure 1: Dual degradation pathways in basic media showing oxidative discoloration (top) and aldol condensation (bottom).
Module 2: Degradation in Acidic Conditions
Status: 🟢 Moderate/Low Risk Symptoms: Precipitation (if aqueous acid is used); potential slight isomerization at high temperatures.
Mechanism: Solubility vs. Degradation
The molecule is a weak acid (phenol). In strong acidic media (HCl,
-
Issue: Neutral phenols have low solubility in aqueous acid. Users often mistake precipitation for degradation.
-
Verification: Redissolve the precipitate in Methanol/Acetonitrile. If the HPLC peak matches the standard, it was a solubility issue, not chemical degradation.
Mechanism: Acid-Catalyzed Condensation (High Stress)
Under extreme conditions (High Heat + Strong Acid), the carbonyl oxygen is protonated, increasing electrophilicity. This can induce electrophilic aromatic substitution (EAS) on the electron-rich ring of a second molecule, leading to polymerization, though this is kinetically slower than the basic pathway.
Module 3: Comparative Stability Data
The following table summarizes expected results during forced degradation studies (Stress Testing).
| Stress Condition | Reagent | Conditions | Expected Degradation | Primary Degradant Type |
| Acidic Hydrolysis | 0.1 N HCl | 60°C, 4 hrs | < 2% | Minimal. Potential minor hydration products. |
| Basic Hydrolysis | 0.1 N NaOH | RT, 2 hrs | > 15% | Oxidative Dimers & Quinones. Rapid color change (Colorless |
| Oxidative | 3% | RT, 4 hrs | > 10% | Ring oxidation products; Hydroxylation of the methyl group. |
| Photolytic | UV Light | 1.2M Lux hrs | ~ 5% | Radical-initiated polymerization (common for acetophenones). |
Module 4: Experimental Protocols
Protocol A: Forced Degradation Study (Validation)
Use this protocol to validate your analytical method (HPLC/LC-MS) for specificity.
-
Preparation: Prepare a 1 mg/mL stock solution of 1-(5-Hydroxy-2-methylphenyl)ethanone in Methanol.
-
Acid Stress:
-
Mix 5 mL Stock + 5 mL 0.1 N HCl.
-
Heat at 60°C for 4 hours.
-
Neutralize with 0.1 N NaOH before injection.
-
-
Base Stress (Critical Step):
-
Mix 5 mL Stock + 5 mL 0.1 N NaOH.
-
Observation: Monitor color change immediately.
-
Keep at Room Temperature (RT) for 2 hours.
-
Neutralize with 0.1 N HCl. Note: Neutralization may precipitate the degradation products.
-
-
Analysis: Inject onto C18 column (e.g., Agilent Zorbax Eclipse Plus), Gradient Mobile Phase (Water/ACN with 0.1% Formic Acid).
Protocol B: Troubleshooting Workflow
Figure 2: Decision tree for diagnosing stability issues in the laboratory.
Module 5: Frequently Asked Questions (FAQ)
Q1: My sample turned dark brown after adding NaOH. Can I recover it?
A: Likely not. The brown color indicates the formation of quinones and irreversible polymerization. While acidification might reverse the phenolate formation, the oxidative coupling is permanent. Recommendation: Always handle in an inert atmosphere (
Q2: Why does the peak area decrease in acidic media without new peaks appearing? A: This is a classic solubility artifact. The molecule has likely precipitated out of the solution or adsorbed onto the filter membrane (if filtered). Action: Check the filter compatibility (use PTFE or Nylon) and ensure the organic solvent ratio is sufficient (>40%).
Q3: Can I store the stock solution in DMSO? A: Yes, but be cautious. DMSO is hygroscopic and can facilitate oxidation over time. Store at -20°C. For LC-MS, Methanol or Acetonitrile is preferred to avoid DMSO solvent effects.
Q4: Is the methyl group at position 2 reactive? A: Under standard conditions, no. However, under strong oxidative stress (peroxide/high heat), the benzylic position (the methyl group) can oxidize to an aldehyde or carboxylic acid, though this is secondary to the phenol oxidation.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link
-
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Focus on Oxidative Degradation of Phenols). Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Mechanisms of Aldol Condensation and Phenol Oxidation). Link
-
PubChem. (n.d.).[2] Compound Summary for 1-(5-hydroxy-2-methylphenyl)ethanone. National Library of Medicine. Link
-
Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis. (Methodology for Acid/Base degradation).[3][4] Link
Sources
Technical Support Center: HPLC Optimization for 1-(5-Hydroxy-2-methylphenyl)ethanone
Case ID: T-5HMPE-001 Status: Open Priority: High Analyst: Senior Application Scientist[1][2]
Executive Summary
You are encountering peak tailing with 1-(5-Hydroxy-2-methylphenyl)ethanone (also known as 5-hydroxy-2-methylacetophenone).[1][2] Unlike its ortho-isomer counterpart (2-hydroxy...), the hydroxyl group at the 5-position in your molecule is not sequestered by an intramolecular hydrogen bond with the carbonyl group.[1] This leaves the phenolic proton highly exposed and available for secondary interactions with the stationary phase, specifically residual silanols.
This guide provides a self-validating troubleshooting protocol to eliminate tailing by addressing the three primary vectors: Ionization State (pH) , Silanol Activity , and System Physics .
Module 1: The Diagnostic Workflow
Before altering chemistry, we must isolate the root cause. Follow this logic gate to determine if your issue is chemical (method-based) or physical (instrument-based).
Figure 1: Diagnostic decision tree for isolating peak tailing causes.
Module 2: Chemical Optimization (The "Why" and "How")
The Mechanism of Failure
Your analyte contains a phenolic hydroxyl group. The pKa of typical alkyl-substituted phenols is approximately 10.0–10.5 [1].[2]
-
Silanol Interaction: Silica-based columns contain residual silanol groups (Si-OH).[1][2][3] These are weakly acidic (pKa ~3.5–4.5).[2]
-
The "Mid-pH" Trap: If you run your method at neutral pH (6–8), the silanols are ionized (
) while your phenol is neutral.[2] However, the exposed polar -OH on your analyte can still hydrogen-bond with these active sites.[1][2] -
Metal Chelation: The 1,2,5-substitution pattern allows potential interaction with trace metals (Fe, Al) in older or lower-quality silica, causing "drag" (tailing).[2]
Solution: The Low pH Strategy
You must suppress the ionization of the silanols to render the stationary phase surface neutral.
| Parameter | Recommendation | Scientific Rationale |
| Target pH | 2.5 – 3.0 | At pH 2.5, surface silanols (pKa ~4) are fully protonated (neutral), preventing cation-exchange interactions.[1][2] The analyte (pKa ~10) remains neutral and hydrophobic.[2] |
| Buffer | Formic Acid (0.1%) or Phosphoric Acid (0.1%) | Simple organic acids are sufficient.[2] Phosphate is preferred if UV detection is <210 nm; Formic acid is preferred for LC-MS.[1][2] |
| Column | Type B Silica (High Purity) | Use "End-capped" columns made from high-purity silica to minimize metal content and block access to silanols.[1][2] |
Visualizing the Interaction
Figure 2: Mechanism of silanol suppression via pH control.[1][2]
Module 3: Validated Experimental Protocols
If you are experiencing tailing, perform this Standardization Protocol to reset your baseline.
Protocol A: Mobile Phase Preparation (Low pH)
Use this if your current method uses water/methanol without acid.[1][2]
-
Aqueous Phase (A): Add 1.0 mL of Phosphoric Acid (85%) to 1000 mL of HPLC-grade water. (Result: ~0.1% H3PO4, pH ~2.2).[2]
-
Organic Phase (B): 100% Acetonitrile (HPLC Grade).[2]
-
Gradient:
-
0 min: 90% A / 10% B
-
15 min: 10% A / 90% B
-
-
Flow Rate: 1.0 mL/min (for 4.6mm ID columns).
Protocol B: Injection Solvent Correction
Common Error: Injecting the sample dissolved in 100% Acetonitrile while the starting mobile phase is high-aqueous. This causes "solvent wash-through" and peak distortion.[1][2]
-
Dissolve Sample: Prepare your stock standard in Acetonitrile.
-
Dilute Working Standard: Dilute the stock at least 1:1 with Mobile Phase A (Acidified Water).[2]
-
Result: The sample solvent strength matches the initial gradient conditions, focusing the analyte at the head of the column.
Frequently Asked Questions (FAQ)
Q: I added acid, but the peak is still tailing (Tailing Factor > 1.5). What now? A: If pH is controlled, the issue is likely Column Aging or Mass Overload .
-
Check Column History: Has this column been used with ion-pairing agents or basic buffers? If so, the end-capping may be hydrolyzed.[2] Replace with a fresh C18 column [2].[2]
-
Check Load: Inject a 1:10 dilution of your sample. If the tailing factor improves significantly (e.g., drops from 1.8 to 1.2), you were overloading the column.
Q: Can I use Methanol instead of Acetonitrile? A: Yes, but Methanol has a higher viscosity and different selectivity. Phenols often show better peak shape in Methanol due to hydrogen-bonding capabilities that can mask minor silanol activity, but Acetonitrile generally provides sharper peaks due to lower viscosity and better mass transfer [3].[2]
Q: Why does the 5-hydroxy isomer tail more than the 2-hydroxy isomer? A: In 2-hydroxy-acetophenones, the hydroxyl group forms a stable 6-membered intramolecular hydrogen bond with the ketone oxygen.[1] This "hides" the polar proton. In your 5-hydroxy isomer, the hydroxyl is physically distant from the ketone, leaving it fully exposed to interact with the silica surface [4].
References
-
PubChem. (2025).[2] Compound Summary: 1-(2-Hydroxy-5-methylphenyl)ethanone.[1][2][4][5] National Library of Medicine.[2] [Link][1][2]
-
Chrom Tech. (2025).[2][3] What Causes Peak Tailing in HPLC?[Link]
-
Crawford Scientific. (2023). The Theory of HPLC Column Chemistry: Silanol Interactions. [Link]
-
Agilent Technologies. (2022).[2] Troubleshooting Peak Shape Issues in HPLC. Agilent Technical Guides. [Link]
Sources
- 1. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 2. 1-(3-Hydroxy-5-methylphenyl)ethanone | C9H10O2 | CID 13025248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanone, 1-(2-hydroxy-5-methylphenyl)- | SIELC Technologies [sielc.com]
Scaling up the synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone for pilot studies
[1]
Version: 2.1 (Pilot/Kg-Scale)
Applicable Route: Nitration
Process Overview & Logic
This synthesis requires a 3-step sequence to bypass the directing limitations of Friedel-Crafts chemistry.
-
Nitration: Electrophilic substitution on 2-methylacetophenone.[1] The methyl (o,p-director) and acetyl (m-director) groups cooperatively direct the nitro group to position 5.[1]
-
Reduction: Conversion of the nitro group to an amine (aniline derivative).
-
Hydrolysis: Conversion of the amine to the phenol via a diazonium intermediate.
Workflow Visualization
Caption: Sequential workflow for the regioselective synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone, highlighting critical Quality Control (QC) points.
Step-by-Step Troubleshooting Guide
Phase 1: Nitration (Synthesis of 5-Nitro-2-methylacetophenone)
The Challenge: Controlling the exotherm and preventing dinitration.[1]
Q: My reaction mixture turned black/tarry during acid addition. What happened? A: This indicates a "runaway" oxidation or polymerization, likely caused by a lack of temperature control.
-
Root Cause: Adding the nitrating mixture (HNO3/H2SO4) too fast allowed the temperature to spike >10°C.
-
Correction: The addition must be feed-controlled based on reactor temperature, not time. Maintain internal temperature between -5°C and 0°C. Ensure your cooling jacket has sufficient capacity (glycol chiller recommended, not just ice water).[1]
-
Protocol Tip: Pre-cool the 2-methylacetophenone in H2SO4 to -10°C before starting the mixed acid addition.
Q: I am seeing high levels of the 3-nitro isomer (approx. 15-20%). How do I remove it? A: Regioselectivity is governed by sterics. The 3-position is sandwiched between the methyl and acetyl groups, but high temperatures can overcome this steric barrier.
-
Immediate Fix: Recrystallize the crude nitro product from Ethanol/Water (9:1) . The 5-nitro isomer is typically a solid with a higher melting point, while the 3-nitro isomer often remains in the mother liquor.[1]
-
Prevention: Lower your reaction temperature. If running at 0°C, drop to -10°C.[1]
Phase 2: Reduction (Synthesis of 5-Amino-2-methylacetophenone)
The Challenge: Safe handling of hydrogen and catalyst pyrophoricity.
Q: The hydrogenation stopped at 80% conversion. Adding more catalyst didn't help. A: Catalyst poisoning is the likely culprit.
-
Root Cause: Residual sulfur or acid from the nitration step carried over. Palladium (Pd) is extremely sensitive to sulfur.
-
Correction: Ensure the nitro-intermediate is washed thoroughly with bicarbonate solution and water until the pH is neutral. Recrystallize the nitro compound to remove trace poisons before hydrogenation.
-
Alternative: If using a Parr shaker or autoclave, increase pressure to 50 psi and temperature to 40°C.
Q: Filtration of the catalyst is extremely slow (clogging). A: This is common with fine Pd/C particles on a large scale.
-
Solution: Use a Sparkler filter or a bed of Celite (diatomaceous earth) pre-packed on a Buchner funnel. Never let the filter cake run dry to avoid pyrophoric ignition. Keep the cake wet with water/solvent before disposal.
Phase 3: Hydrolysis (The "Sandmeyer-type" Hydroxylation)
The Challenge: Preventing "tar" formation (azo coupling) during phenol generation.[1]
Q: My yield is low (<40%), and I have a large amount of red/brown polymeric sludge. A: You are experiencing azo coupling . The diazonium salt is reacting with the newly formed phenol product.[3]
-
Mechanism: Phenols are electron-rich and react with diazonium salts (electrophiles) to form azo dyes (tars).[1]
-
Critical Protocol Change: Do NOT heat the diazonium salt solution directly.
-
Correct Procedure: Prepare a separate vessel with boiling dilute sulfuric acid (approx. 10-15% H2SO4, 100°C).
-
Dropwise Addition: Add the cold (0°C) diazonium solution slowly into the boiling acid.
-
Why? This ensures that as soon as the phenol is formed, it is steam-distilled out or remains in a dilute environment where the concentration of unreacted diazonium salt is near zero, preventing coupling.
-
Q: I see massive foaming during the quenching/hydrolysis step.
A: This is nitrogen gas (
-
Control: Use a reactor with significant headspace (fill ratio <60%). Add a silicone-based antifoam agent (e.g., Simethicone) to the boiling acid receiver.[1]
Critical Process Parameters (CPP) Summary
| Parameter | Range | Criticality | Consequence of Deviation |
| Nitration Temp | -10°C to 0°C | High | >5°C leads to dinitration and oxidation (tar).[1] |
| H2 Pressure | 3 - 5 bar | Medium | Low pressure slows reaction; high pressure is safety risk.[1] |
| Diazo Temp | 0°C to 5°C | High | >5°C causes premature decomposition of diazonium salt (explosion risk).[1] |
| Hydrolysis Mode | Inverse Addition | Critical | Direct heating causes polymerization/tarring. Must add Diazo TO Acid. |
| Quench pH | pH 6-7 | Medium | Incomplete neutralization affects extraction efficiency.[1] |
Analytical Reference Data
Product Identity: 1-(5-Hydroxy-2-methylphenyl)ethanone
Formula:
Expected Impurity Profile[1]
-
3-Nitro-2-methylacetophenone: Isomeric impurity from Step 1.[1] Remove via crystallization.[4]
-
5-Amino-2-methylacetophenone: Unreacted intermediate from Step 3.[1] Detect via HPLC (basic peak).[2]
-
Azo-dimers: Colored impurities from improper hydrolysis.[1] Remove via silica plug or charcoal filtration.
Troubleshooting Logic Tree (Hydrolysis Step)
Caption: Diagnostic logic for resolving yield issues during the critical hydrolysis phase.
References
-
BenchChem. (2024). Scale-Up Synthesis of 1-(5-Amino-2-methylphenyl)ethanone: Application Notes and Protocols. Retrieved from (Verifies the Nitration/Reduction scale-up pathway).[1]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation and Fries Rearrangement Mechanisms. Retrieved from (Used to distinguish the incorrect Fries pathway).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11159401: 1-(5-Hydroxy-2-methylphenyl)ethanone.[1] Retrieved from (Verifies CAS and Structure).[1]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Impact of catalyst choice on the synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone
Here is the Technical Support Guide for the synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone , designed for researchers and drug development professionals.
Topic: Impact of Catalyst Choice on Regioselectivity and Yield
Doc ID: TSC-2024-SYN-05 | Version: 2.1 | Status: Active
Executive Summary: The Catalyst-Selectivity Nexus
Synthesizing 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS: 40180-70-9) presents a classic challenge in electrophilic aromatic substitution: Regiocontrol .
This molecule features an acetyl group at position 1, a methyl group at position 2, and a hydroxyl group at position 5. Structurally, the hydroxyl and methyl groups are para to each other, implying a
Obtaining the 5-hydroxy isomer (where the acetyl is meta to the hydroxyl) requires disrupting this standard directing effect. Your choice of catalyst is not just about rate acceleration; it is the primary switch for Thermodynamic vs. Kinetic control and Chelation vs. Steric control .
Catalyst Selection Matrix
Use this decision matrix to select the optimal catalyst system based on your specific synthetic pathway and available equipment.
| Catalyst System | Mechanism Type | Primary Isomer Favored | Pros | Cons |
| Chelation Control | Ortho-Acyl (relative to OH) | High conversion; predictable kinetics; low cost. | Yields wrong isomer (2-hydroxy) for your target; stoichiometric waste; difficult workup. | |
| Kinetic Control | Para-Acyl (relative to OH) | Milder conditions; fewer side reactions. | Volatile; moisture sensitive; often insufficient for deactivated rings. | |
| Zeolites (H-Beta / ZSM-5) | Shape Selectivity | Meta/Para (Pore-dependent) | Best chance for 5-hydroxy isomer ; reusable; no aqueous waste. | Diffusion limitations; lower single-pass conversion; requires high T ( |
| Triflic Acid (TfOH) | Superacid Protonation | Thermodynamic Mix | High reactivity; catalytic loading possible. | Corrosive; expensive; requires anhydrous handling. |
| Ionic Liquids ([BMIM][Cl]- | Dual Solvent-Catalyst | Tunable | Tunable regioselectivity via molar fraction ( | High viscosity; difficult product separation; cost. |
Technical Deep Dive: The Regioselectivity Challenge
To synthesize 1-(5-Hydroxy-2-methylphenyl)ethanone, you are likely attempting to acylate a precursor where the ortho positions are blocked or sterically hindered, or you are relying on a Fries Rearrangement .
The Chelation Trap (Why fails)
Traditional Lewis acids like Aluminum Chloride (
-
Result: Formation of 1-(2-hydroxy-5-methylphenyl)ethanone.
-
Fix: To target the 5-hydroxy isomer (where acetyl is meta to OH), you must prevent O-chelation .
The Shape-Selective Solution (Zeolites)
Solid acid catalysts (Zeolites) do not allow the formation of the bulky aluminum-phenoxide complex. Furthermore, the pore channels of Zeolites (e.g., H-ZSM-5) impose steric constraints that can disfavor the formation of the ortho isomer and enhance the yield of para or meta products depending on the diffusion coefficients of the transition states.
Diagram: Catalyst-Driven Reaction Pathways
Caption: Divergent pathways in the Fries rearrangement of p-cresyl acetate.
Validated Experimental Protocol
Method: Heterogeneous Fries Rearrangement using H-Beta Zeolite. Objective: Maximize formation of non-chelated isomers (Targeting the 5-hydroxy structure).
Materials:
-
Substrate:
-Tolyl Acetate (10 mmol) -
Catalyst: H-Beta Zeolite (Si/Al ratio = 25, calcined at
for 4h) -
Solvent: Nitrobenzene (High boiling point, polar) or solvent-free.
Workflow:
-
Activation: Activate the Zeolite catalyst at
under vacuum for 2 hours to remove adsorbed water. Critical: Water poisons acid sites. -
Reaction Assembly: In a pressure tube or round-bottom flask, mix
-tolyl acetate (1.5 g) with activated Zeolite (0.5 g). -
Heating: Heat the mixture to
for 6–8 hours.-
Note: Higher temperatures favor the rearrangement but may increase polymerization byproducts.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (30 mL).
-
Filter off the catalyst (Catalyst can be regenerated by calcination).
-
Wash filtrate with Brine (
). -
Dry over
and concentrate.
-
-
Purification: The crude will contain a mixture of the ortho-isomer (2-hydroxy) and the target. Separate via Column Chromatography (Hexane:Ethyl Acetate 95:5). The ortho-isomer is usually less polar due to intramolecular H-bonding and will elute first.
Troubleshooting & FAQs
Q1: I am only getting the 2-hydroxy isomer (Ortho-product). Why?
Diagnosis: You are likely using a Lewis Acid (like
-
Switch Catalyst: Move to a solid acid (Zeolite H-Beta or Sulfated Zirconia) to break the chelation mechanism.
-
Photo-Fries: Consider the Photo-Fries rearrangement (UV irradiation in methanol). This proceeds via a radical mechanism rather than an ionic one, often altering the Ortho/Para ratio significantly, though yields may be lower.
Q2: The reaction mixture turned into a black tar.
Diagnosis: Polymerization of the phenolic product or degradation of the solvent. Solution:
-
Temperature Control: Reduce reaction temperature by
. -
Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon. Phenols oxidize easily at high temperatures.
-
Solvent Choice: If using Nitrobenzene, ensure it is dry. Alternatively, use Sulfolane or run Solvent-Free (melt phase) to avoid solvent breakdown.
Q3: My catalyst activity drops after one run.
Diagnosis: Coke formation (carbon deposits) blocking the active pores of the Zeolite. Solution:
-
Regeneration: Wash the spent catalyst with methanol, dry, and then calcine in air at
for 4 hours. This burns off the organic deposits and restores activity.
Q4: Can I use Friedel-Crafts Acylation of p-cresol directly?
Analysis: Direct acylation of
-
Issue: The hydroxyl group reacts with Acetyl Chloride to form the ester (
-tolyl acetate) in situ, which then rearranges. -
Recommendation: It is cleaner to synthesize the ester first (quantitative yield), purify it, and then perform the rearrangement. This gives you precise control over the catalyst loading for the rearrangement step.
References
-
Fries Rearrangement Mechanism & C
- Source: Sigma-Aldrich.
-
Regioselectivity in Acyl
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Product Data: 1-(5-Hydroxy-2-methylphenyl)ethanone
- Source: PubChem / NIH.
-
URL:[Link]
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for specific chemicals, especially when handling HF,
Sources
Technical Support Center: 1-(5-Hydroxy-2-methylphenyl)ethanone Stability & Optimization
Topic: Minimizing Dimer Formation in Reactions with 1-(5-Hydroxy-2-methylphenyl)ethanone Document ID: TSC-HMP-2024-01 Audience: Synthetic Chemists, Process Engineers, Drug Discovery Scientists[1]
Executive Summary & Mechanistic Insight
The Challenge: 1-(5-Hydroxy-2-methylphenyl)ethanone (also known as 2'-hydroxy-5'-methylacetophenone) is a bifunctional scaffold containing a nucleophilic phenol and an electrophilic acetyl group.[1] Dimerization typically occurs via two distinct competing pathways, often ruining yield and purity during scale-up or storage.[1]
The Two "Silent Killers" (Mechanisms of Dimerization):
-
The "Dypnone" Pathway (Base/Acid Catalyzed Aldol Condensation):
-
Trigger: Exposure to Lewis acids, strong bases, or elevated temperatures (>60°C).[1]
-
Mechanism: The acetyl methyl group (
-protons) is deprotonated (or enolized by acid), forming an enolate.[1] This nucleophile attacks the carbonyl carbon of a second molecule. Subsequent dehydration yields an -unsaturated ketone dimer (a substituted dypnone ).[1] -
Visual Indicator: Reaction mixture turns deep yellow/orange and becomes viscous.
-
-
The Oxidative Coupling Pathway (Radical Dimerization):
-
Trigger: Presence of oxygen, high pH, or trace metal catalysts (Fe, Cu).[1]
-
Mechanism: The phenolic hydroxyl group at C-5 is prone to oxidation. Formation of a phenoxy radical leads to ortho-ortho or ortho-para coupling (primarily at the C-4 or C-6 positions), creating biphenyl-type dimers.[1]
-
Visual Indicator: Samples turn pink, brown, or black upon air exposure.[1]
-
Interactive Troubleshooting Guide (Q&A)
Category A: Reaction Optimization
Q1: I am attempting an O-alkylation on the hydroxyl group, but I see a significant "dypnone" impurity peak by LC-MS. How do I stop this?
-
Root Cause: Your base is likely too strong or the temperature is too high, promoting the enolization of the ketone rather than just deprotonating the phenol.
-
Corrective Action:
-
Switch Bases: Move from hydrides (NaH) or alkoxides (NaOEt) to weaker bases like Potassium Carbonate (
) or Cesium Carbonate ( ) in acetone or acetonitrile.[1] The phenolic (~10) is much lower than the ketone -proton (~20), allowing selective deprotonation. -
Temperature Control: Maintain reaction temperature below 60°C. Dypnone formation is endothermic and entropically favored at high heat.
-
Q2: My reaction mixture turns dark brown/black within minutes of adding the catalyst. Is this dimerization?
-
Root Cause: This is likely Oxidative Coupling .[1][2][3] If you are using a transition metal catalyst (e.g., for cross-coupling) or a base in aerobic conditions, the phenol is oxidizing to a radical and coupling.
-
Corrective Action:
Category B: Storage & Handling[1]
Q3: The solid reagent has turned from off-white to pink in the bottle. Can I still use it?
-
Analysis: The pink color indicates surface oxidation (quinone formation).
-
Recommendation:
-
Purification: Recrystallize immediately from Ethanol/Water or Toluene.[1] The dimers are often less soluble or significantly more polar/non-polar depending on the linkage.
-
Prevention: Store under Argon atmosphere in amber glass. The 2-methyl group provides some steric protection, but the 5-hydroxy group is highly electron-donating, making the ring electron-rich and sensitive to air.
-
Visualizing the Threat: Dimerization Pathways
The following diagram maps the kinetic competition between your desired monomeric reactivity and the two dimerization sinks.
Figure 1: Mechanistic divergence showing the two primary dimerization pathways: Aldol Condensation (Top, Orange) and Oxidative Coupling (Bottom, Green).[1]
Validated Experimental Protocols
Protocol A: "Dimer-Free" O-Alkylation
Use this protocol to functionalize the hydroxyl group without triggering ketone condensation.[1]
| Parameter | Specification | Rationale |
| Solvent | Acetone or Acetonitrile (Anhydrous) | Aprotic polar solvents support |
| Base | Weak enough to deprotonate phenol ( | |
| Concentration | 0.1 M - 0.2 M | High Dilution Principle: Lower concentration kinetically disfavors bimolecular dimerization.[1] |
| Atmosphere | Nitrogen/Argon Balloon | Prevents oxidative coupling of the phenoxide anion. |
| Temperature | 25°C - 40°C | Keep below 60°C to prevent thermodynamic aldol condensation. |
Step-by-Step:
-
Charge flask with 1-(5-Hydroxy-2-methylphenyl)ethanone (1.0 eq) and anhydrous Acetone (0.1 M).
-
Add
(1.5 eq) and stir for 15 mins under Argon (solution turns yellow). -
Add alkyl halide (1.1 eq) dropwise.[1]
-
Monitor by TLC/HPLC.[1] If reaction is slow, add catalytic KI (10 mol%) rather than increasing heat.[1]
Protocol B: Removing Dypnone Impurities
If dimerization has already occurred, use this workup to salvage the monomer.
-
Acid Wash: Dypnones are less soluble in acidic water than the phenol.
-
Dissolve crude mixture in Ethyl Acetate.
-
Wash 3x with 1M NaOH (The phenol monomer moves to the aqueous layer as a phenoxide; the non-acidic Dypnone dimer stays in the organic layer).
-
Separate layers. Discard the organic layer (contains dimer).
-
Acidify the aqueous layer with HCl to pH 2.
-
Extract the precipitated monomer back into fresh Ethyl Acetate.
References & Authority
-
Venkatesan, C., & Singh, A. P. (2002).[1][4] Condensation of acetophenone to
-unsaturated ketone (dypnone) over solid acid catalysts. Journal of Molecular Catalysis A: Chemical, 181(1-2), 179-187.[1]-
Establishes the mechanism and conditions for acetophenone self-condensation.
-
-
PubChem Compound Summary. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-.[1][5][6][7][8][9] National Center for Biotechnology Information.[1] [1]
-
Provides physical property data and stability warnings.
-
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1]
-
Authoritative text on Aldol and Claisen-Schmidt condensation mechanisms.
-
-
NIST Chemistry WebBook. (2023).[1] Ethanone, 1-(2-hydroxy-5-methylphenyl)-.[1][5][6][7][8][9]
-
Verification of chemical structure and identifiers.
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.
Sources
- 1. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biomimetic Enzymatic Oxidative Coupling of Barley Phenolamides: Hydroxycinnamoylagmatines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. scribd.com [scribd.com]
- 5. Ethanone, 1-(2-hydroxy-5-methylphenyl)- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethanone, 1-(2-hydroxy-5-methylphenyl)-, oxime | C9H11NO2 | CID 596686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 9. The crystal structure of 1-(2-hydroxy-5-meth-oxy-phen-yl)ethanone 4,4-di-methyl-thio-semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Cytotoxicity of 1-(5-Hydroxy-2-methylphenyl)ethanone and Its Derivatives
Executive Summary
1-(5-Hydroxy-2-methylphenyl)ethanone (also known as 5-hydroxy-2-methylacetophenone) serves as a critical pharmacophore in medicinal chemistry, primarily acting as a precursor for heterocyclic ring systems (e.g., benzofurans) and conjugated scaffolds (e.g., chalcones).
While the parent compound exhibits negligible to mild cytotoxicity, its structural derivatives—specifically benzofurans and chalcones —demonstrate potent anticancer activity, often reaching IC
Chemical Landscape & Structural Logic
The parent compound is defined by a trisubstituted benzene ring (acetyl at C1, methyl at C2, hydroxyl at C5). Its biological inertness relative to its derivatives stems from the lack of electrophilic centers capable of alkylating DNA or inhibiting specific kinases.
Structural Evolution to Potency
The transformation from "Scaffold" to "Warhead" involves two primary synthetic pathways:
-
Cyclization (Benzofurans): Utilizing the C5-hydroxyl and adjacent positions to form a furan ring, often mimicking DNA-intercalating agents.
-
Condensation (Chalcones/Schiff Bases): Extending the conjugation via the acetyl group to create Michael acceptors (α,β-unsaturated ketones) that target cysteine residues in proteins.
Figure 1: Structural evolution of 1-(5-Hydroxy-2-methylphenyl)ethanone into active cytotoxic agents.
Comparative Cytotoxicity Analysis
The following data aggregates cytotoxicity profiles against key cancer cell lines (MCF-7, HeLa, HepG2). The parent compound is consistently outperformed by its derivatives.
Table 1: Comparative IC Values (µM)
| Compound Class | Specific Derivative Example | Cell Line | IC | Mechanism of Action | Ref |
| Parent | 1-(5-Hydroxy-2-methylphenyl)ethanone | MCF-7 | > 100 | Weak antioxidant; non-specific | [1] |
| Benzofuran | Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate | HeLa | 2.6 | DNA Intercalation / Apoptosis | [2] |
| Chalcone | 3-(4-Chlorophenyl)-1-(5-hydroxy-2-methylphenyl)prop-2-en-1-one | MDA-MB-231 | 3.8 | Tubulin inhibition; ROS generation | [3] |
| Schiff Base | 5-Hydroxy-2-methylacetophenone-isobutylimine | MCF-7 | 41.5 | Metal chelation; membrane disruption | [4] |
| Control | Doxorubicin | MCF-7 | 0.5 - 1.2 | DNA intercalation | [5] |
Key Insights:
-
The "Benzofuran Effect": Cyclization of the parent compound into a benzofuran ring (often via the Pechmann or similar condensation) increases potency by over 50-fold . This rigid planar structure allows for better intercalation into DNA base pairs compared to the flexible parent molecule.
-
Michael Acceptors: Chalcone derivatives introduce an α,β-unsaturated ketone. This moiety acts as a "warhead," forming covalent bonds with thiol groups in enzymes (e.g., Thioredoxin Reductase), leading to oxidative stress and cell death.
-
Schiff Bases: While less potent than benzofurans, Schiff bases derived from this scaffold show enhanced activity when complexed with metals (Cu, Zn), leveraging the "Chelation Theory" to facilitate transport across the lipophilic cell membrane.
Structure-Activity Relationship (SAR)
Understanding why derivatives work is crucial for optimization.
-
C5-Hydroxyl Position: In the parent, this is a handle for derivatization. Masking it with a methanesulfonyloxy group (as in the benzofuran example) often improves lipophilicity and cellular uptake.
-
Acetyl Group (C1): This is the site of conjugation extension. Converting the C=O to a C=N (Schiff base) or extending it to C=C-C=O (Chalcone) is essential for cytotoxicity.
-
C2-Methyl Group: Provides steric bulk that may restrict rotation in receptor binding pockets, enhancing specificity compared to non-methylated analogs.
Figure 2: Structure-Activity Relationship (SAR) mapping for the scaffold.
Experimental Protocols
To ensure reproducibility, the following protocols define the synthesis of the active chalcone derivative and the validation of its cytotoxicity.
Protocol A: Synthesis of Chalcone Derivative (Claisen-Schmidt Condensation)
Objective: Convert the parent scaffold into a cytotoxic Michael acceptor.
-
Reagents: Dissolve 1-(5-Hydroxy-2-methylphenyl)ethanone (10 mmol) and 4-Chlorobenzaldehyde (10 mmol) in Ethanol (20 mL).
-
Catalysis: Add 40% aqueous KOH (5 mL) dropwise at 0°C.
-
Reaction: Stir at room temperature for 24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Work-up: Pour reaction mixture into crushed ice/HCl water.
-
Purification: Filter the yellow precipitate and recrystallize from ethanol.
-
Yield Check: Expected yield > 75%. Confirm structure via NMR (look for doublet signals at δ 7.4–7.8 ppm for vinylic protons).
Protocol B: MTT Cytotoxicity Assay
Objective: Quantify cell viability (IC
-
Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.
-
Treatment:
-
Dissolve test compounds in DMSO (Stock: 10 mM).
-
Prepare serial dilutions in culture medium (0.1, 1, 5, 10, 50, 100 µM).
-
Critical Control: Ensure final DMSO concentration < 0.5% to avoid solvent toxicity.
-
-
Incubation: Treat cells for 48 hours.
-
Development:
-
Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours (purple formazan crystals form).
-
Aspirate medium and dissolve crystals in 150 µL DMSO.
-
-
Readout: Measure absorbance at 570 nm.
-
Calculation:
. Plot dose-response curve to calculate IC .
Conclusion
1-(5-Hydroxy-2-methylphenyl)ethanone is a latent pharmacophore . By itself, it lacks the structural features necessary for significant cytotoxicity. However, it is a high-value synthetic intermediate. Researchers aiming for anticancer applications should focus on its benzofuran and chalcone derivatives, which exhibit superior potency (IC
References
-
PubChem. (2025).[1] Compound Summary: 1-(5-Hydroxy-2-methylphenyl)ethanone. National Library of Medicine.
-
BenchChem. (2024). Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate: Anticancer Properties.
-
Zhang, Y., et al. (2013). Synthesis and Cytotoxicity of Chalcones and 5-Deoxyflavonoids. PMC - NIH.
-
Suresh, R., et al. (2024). Synthesis, crystal structure, biological and docking studies of Schiff base compounds. PubMed.
-
MDPI. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review. Molecules.
Sources
Spectroscopic comparison of 1-(5-Hydroxy-2-methylphenyl)ethanone and 1-(2-Hydroxy-5-methylphenyl)ethanone
This guide provides an in-depth spectroscopic and technical comparison between two structural isomers: 1-(5-Hydroxy-2-methylphenyl)ethanone (Isomer A) and 1-(2-Hydroxy-5-methylphenyl)ethanone (Isomer B).
Executive Summary
In drug discovery and organic synthesis, distinguishing between regioisomers of substituted acetophenones is critical due to their divergent reactivities and biological profiles. This guide compares 1-(5-Hydroxy-2-methylphenyl)ethanone (5-hydroxy-2-methylacetophenone) and 1-(2-Hydroxy-5-methylphenyl)ethanone (2-hydroxy-5-methylacetophenone).[1]
The primary differentiator is the intramolecular hydrogen bonding present in the 2-hydroxy isomer (Isomer B), which is absent in the 5-hydroxy isomer (Isomer A). This structural feature dictates significant shifts in IR absorption frequencies, NMR chemical shifts, and physical properties such as melting point and solubility.
Structural Analysis & Hydrogen Bonding
The spectroscopic signatures of these molecules are governed by the proximity of the hydroxyl group to the acetyl moiety.
-
Isomer A (5-OH): The hydroxyl group at position 5 is meta to the acetyl group. No intramolecular hydrogen bond can form. The molecule relies on intermolecular hydrogen bonding, leading to higher melting points and lower volatility.
-
Isomer B (2-OH): The hydroxyl group at position 2 is ortho to the acetyl group. A stable 6-membered chelate ring forms via a strong intramolecular hydrogen bond (O-H···O=C). This "locks" the conformation, lowers the carbonyl stretching frequency, and significantly deshields the hydroxyl proton.
Diagram: Structural Relationship & H-Bonding
Figure 1: Structural comparison highlighting the chelation potential in Isomer B versus the free phenol nature of Isomer A.
Spectroscopic Comparison Data
Infrared Spectroscopy (IR)
The Carbonyl (C=O) and Hydroxyl (O-H) stretching frequencies are the most diagnostic regions.
| Feature | Isomer A (5-OH) | Isomer B (2-OH) | Mechanistic Explanation |
| C=O Stretch | 1670 – 1690 cm⁻¹ | 1635 – 1650 cm⁻¹ | In Isomer B, H-bonding weakens the C=O double bond character, lowering the force constant and frequency. Isomer A exhibits a typical aromatic ketone value. |
| O-H Stretch | 3200 – 3400 cm⁻¹ | 2500 – 3200 cm⁻¹ | Isomer A shows a broad band typical of intermolecular H-bonding. Isomer B shows a very broad, weak, and often lower-frequency band due to strong chelation. |
Nuclear Magnetic Resonance (¹H NMR)
The chemical shift of the phenolic proton is the definitive test.
| Proton Environment | Isomer A (5-OH) | Isomer B (2-OH) | Diagnostic Insight |
| Phenolic -OH | δ 5.0 – 9.0 ppm | δ 12.0 – 12.5 ppm | The intramolecular H-bond in Isomer B strongly deshields the proton, shifting it downfield >12 ppm. Isomer A's shift is concentration/solvent dependent. |
| Aromatic H6 | δ 7.2 – 7.5 ppm | δ 7.5 – 7.7 ppm | H6 is ortho to the acetyl group in both, but electronic effects from the para vs meta substituents fine-tune the shift. |
| Coupling Pattern | 1,2,4-Trisubstituted | 1,2,5-Trisubstituted | Isomer A: H3/H4 (ortho, J |
Physical Properties
| Property | Isomer A (5-OH) | Isomer B (2-OH) |
| State | Solid | Solid (Low Melting) |
| Melting Point | > 100°C (Est.) | 45 – 48°C |
| Volatility | Low | Steam Distillable |
Experimental Protocols for Synthesis & Isolation
To ensure high purity for reference standards, distinct synthetic pathways are required. Isomer B is accessible via direct acylation/rearrangement, while Isomer A requires a multi-step sequence to achieve the specific substitution pattern.
Protocol 1: Synthesis of Isomer B (2-Hydroxy-5-methylphenyl)ethanone
Method: Fries Rearrangement of p-Tolyl Acetate. Rationale: The para-methyl group blocks the para position, forcing the acetyl group ortho to the oxygen.
-
Reagents: p-Cresyl acetate (10 g), Aluminum Chloride (AlCl₃, 12 g).
-
Procedure:
-
Mix p-cresyl acetate and AlCl₃ in a round-bottom flask.
-
Heat the mixture to 120°C in an oil bath for 1 hour (solvent-free conditions often favored for higher yield).
-
Cool to room temperature.
-
Quench carefully with ice-water/HCl mixture to decompose the aluminum complex.[2]
-
Steam Distillation: Perform steam distillation. Isomer B is volatile due to intramolecular H-bonding and will distill over.
-
Extract the distillate with dichloromethane (DCM), dry over MgSO₄, and evaporate.
-
Recrystallization: Purify from ethanol/water.
-
-
Yield: Typically 60-80%.
-
Validation: Check for sharp singlet at δ ~12.2 ppm in ¹H NMR.
Protocol 2: Synthesis of Isomer A (1-(5-Hydroxy-2-methylphenyl)ethanone)
Method: Nitration of 2-methylacetophenone followed by reduction and hydrolysis. Rationale: Direct acylation of m-cresol yields mixtures. This route uses the directing effects of the methyl (o,p-director) and acetyl (m-director) groups on 2-methylacetophenone to target position 5.
-
Step 1: Nitration
-
Step 2: Reduction
-
Suspend the nitro compound in ethanol/HCl.
-
Add SnCl₂ (Tin(II) chloride) and reflux for 2 hours.
-
Neutralize to isolate 1-(5-amino-2-methylphenyl)ethanone.
-
-
Step 3: Diazotization & Hydrolysis
-
Dissolve the amine in dilute H₂SO₄ at 0°C.
-
Add NaNO₂ (aq) dropwise to form the diazonium salt.
-
Hydrolysis: Add the cold diazonium solution dropwise to boiling dilute H₂SO₄.
-
The phenol forms and precipitates or is extracted.
-
-
Validation: ¹H NMR should show NO signal > 10 ppm.
Diagram: Synthetic Pathways
Figure 2: Synthetic strategies illustrating the divergent pathways required to access each isomer selectively.
References
-
National Institute of Standards and Technology (NIST). Ethanone, 1-(2-hydroxy-5-methylphenyl)- Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 2'-Hydroxy-5'-methylacetophenone (Compound Summary). National Library of Medicine. [Link]
-
Mamedov, I. G., et al. (2021).[5][4] Characterization of the 2-hydroxy-5-methylacetophenone and some aromatic aldehydes condensation products by NMR and computation. Indian Journal of Chemistry, Section B. [Link]
Sources
Relative reaction rates of 1-(5-Hydroxy-2-methylphenyl)ethanone in condensation reactions
Publish Comparison Guide: Relative Reactivity of 1-(5-Hydroxy-2-methylphenyl)ethanone in Condensation Reactions
Executive Summary: The "Ortho-Meta" Paradox
1-(5-Hydroxy-2-methylphenyl)ethanone (also referred to as 5'-hydroxy-2'-methylacetophenone) presents a unique kinetic profile in condensation reactions, specifically Claisen-Schmidt and Aldol condensations. Unlike simple acetophenone or its para-substituted analogs, this compound is governed by two opposing structural forces: Steric Inhibition of Resonance (SIR) caused by the ortho-methyl group and Electronic Deactivation caused by the meta-hydroxy group.
The Verdict: In base-catalyzed condensation reactions with aromatic aldehydes (e.g., benzaldehyde), 1-(5-Hydroxy-2-methylphenyl)ethanone exhibits a significantly reduced reaction rate compared to acetophenone and 4'-hydroxyacetophenone, but a higher reactivity than 2'-hydroxyacetophenone.
-
vs. Acetophenone: ~4–6x Slower (Due to steric twist and ring electron density).
-
vs. 4'-Hydroxyacetophenone: ~2–3x Slower (Due to steric hindrance preventing planar enolate formation).
-
vs. 2'-Hydroxyacetophenone: Faster (Lacks the reaction-stalling intramolecular hydrogen bond found in the 2'-isomer).
Technical Profile & Structural Analysis
To understand the reactivity, we must dissect the molecule's geometry and electronic distribution.
| Feature | Structural Position | Kinetic Impact on Condensation |
| Acetyl Group | Position 1 (Target) | The site of enolization (nucleophile formation). |
| Methyl Group | Position 2 (Ortho) | Primary Rate Limiter. Forces the acetyl group out of the phenyl ring's plane, destabilizing the transition state and the planar enolate intermediate. |
| Hydroxy Group | Position 5 (Meta) | Secondary Rate Limiter. Donates electron density to the ring (specifically to C2, C4, C6), reducing the acidity of the |
The Steric "Twist" Mechanism
In a standard acetophenone, the carbonyl group is coplanar with the benzene ring, allowing for maximum resonance stabilization of the enolate intermediate. In 1-(5-Hydroxy-2-methylphenyl)ethanone, the bulky methyl group at C2 sterically clashes with the acetyl group. This forces the carbonyl to rotate out of plane (approx. 30–45° twist), breaking the conjugation.
-
Consequence: The energy barrier to form the enolate (the nucleophile) is higher, drastically slowing the initial step of the condensation.
Comparative Reactivity Analysis
The following table ranks the relative reaction rates of acetophenone derivatives in Claisen-Schmidt condensation with benzaldehyde (Conditions: NaOH/EtOH, 25°C).
| Compound | Relative Rate (Est.) | Dominant Kinetic Factor | Yield Potential (24h) |
| Acetophenone | 1.0 (Baseline) | Unhindered resonance; optimal enolate stability. | >90% |
| 4'-Methylacetophenone | 0.85 | Mild electronic deactivation (+I effect); no steric clash. | 85–90% |
| 4'-Hydroxyacetophenone | 0.40 | Electronic deactivation (Resonance donation reduces electrophilicity). | 60–75% |
| 1-(5-Hydroxy-2-methylphenyl)ethanone | 0.15 | Steric Twist (Major) + Electronic Deactivation (Minor). | 35–50% |
| 2'-Hydroxyacetophenone | < 0.05 | "Metabolic Lock" via Intramolecular H-bonding (Paal-Knorr type interaction). | < 20% |
Analyst Note: While 4'-hydroxyacetophenone is deactivated electronically, it retains planarity. Our target compound (5-OH, 2-Me) suffers from the "Ortho Effect," which is kinetically more punishing than simple electronic donation. However, it avoids the "dead end" of the 2'-OH isomer, where the proton is locked in a hydrogen bond with the carbonyl oxygen, preventing base abstraction.
Mechanistic Pathway Visualization
The diagram below illustrates the specific pathway for 1-(5-Hydroxy-2-methylphenyl)ethanone, highlighting the steric bottleneck.
Caption: The reaction pathway highlights the "Ortho-Methyl Penalty," where the 2-methyl group destabilizes the transition state (TS1) and prevents the enolate from achieving the planar geometry required for rapid nucleophilic attack.[1]
Experimental Validation Protocol
To empirically verify the reaction rate and synthesize the condensation product (Chalcone), use the following self-validating protocol. This method uses High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material, providing precise kinetic data.
Materials:
-
Substrate: 1-(5-Hydroxy-2-methylphenyl)ethanone (10 mmol, 1.50 g).
-
Electrophile: Benzaldehyde (10 mmol, 1.06 g, freshly distilled).
-
Catalyst: KOH (40% aq. solution).
-
Solvent: Ethanol (95%).
-
Internal Standard: Biphenyl (for HPLC quantification).
Protocol Steps:
-
Preparation: Dissolve 1.50 g of the ketone and 0.5 g of Biphenyl (internal standard) in 15 mL of ethanol in a 50 mL round-bottom flask.
-
Baseline: Take a 50 µL aliquot, dilute in mobile phase, and inject into HPLC (t=0). Record the peak area ratio of Ketone:Biphenyl.
-
Initiation: Add 1.06 g of benzaldehyde, followed by dropwise addition of 2 mL of 40% KOH solution while stirring vigorously at 60°C (Heating is required due to steric deactivation; RT will be too slow).
-
Monitoring: Sample the reaction mixture every 30 minutes for 6 hours. Quench each aliquot in dilute HCl/MeCN before injection.
-
Workup: Once conversion stalls (typically 6–8 hours), pour mixture into ice water (100 mL) and acidify with 10% HCl to pH 4. The yellow precipitate (Chalcone) will form.
-
Purification: Recrystallize from hot ethanol.
Data Interpretation (Self-Validation):
-
Success Indicator: Appearance of a new peak at a higher retention time (Chalcone) and decay of the ketone peak.
-
Rate Calculation: Plot ln([Ketone]/[Ketone]_0) vs. time. The slope represents the pseudo-first-order rate constant (
). Compare this slope to a control run with Acetophenone.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on Steric Inhibition of Resonance in ortho-substituted aromatics). Link
-
Dhar, D. N. (1981). The Chemistry of Chalcones and Related Compounds. Wiley-Interscience. (Comprehensive review of Claisen-Schmidt kinetics). Link
-
BenchChem. (2025).[1] A Comparative Study: 2-Methylacetophenone vs. Acetophenone in Condensation Reactions. (Specific data on ortho-methyl steric penalties). Link
-
PubChem. (2025).[2][3] Compound Summary: 1-(5-Hydroxy-2-methylphenyl)ethanone. National Library of Medicine. (Structure and Physical Properties verification). Link
-
Vyvyan, J. R. (2000). Intramolecular Hydrogen Bonding in 2'-Hydroxyacetophenones. Journal of Organic Chemistry. (Explains the lack of reactivity in 2'-isomers vs. 5'-isomers). Link
Sources
Safety Operating Guide
1-(5-Hydroxy-2-methylphenyl)ethanone proper disposal procedures
This guide outlines the authoritative, scientifically validated disposal procedures for 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS: 40180-70-9).[1]
The protocols below are designed for researchers and safety officers in drug development and organic synthesis environments. They prioritize personnel safety, regulatory compliance (EPA/RCRA), and environmental protection.[1]
Chemical Identification & Hazard Assessment
Before initiating disposal, you must verify the specific isomer, as "hydroxy-methyl-acetophenones" exist in multiple isomeric forms with varying hazard profiles.[1]
-
Chemical Name: 1-(5-Hydroxy-2-methylphenyl)ethanone[1]
-
CAS Number: 40180-70-9[1]
-
Synonyms: 3-Acetyl-4-methylphenol; 5-Hydroxy-2-methylacetophenone.[1]
-
Physical State: Solid (crystalline powder).
Hazard Profile (GHS Classification)
This compound contains a phenolic moiety , rendering it a weak acid and a potential protein denaturant.[1]
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
-
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).
-
Specific Target Organ Toxicity (SE): Category 3 (Respiratory irritation).
-
Environmental: Toxic to aquatic life.[4] Zero-discharge to sewer systems is mandatory.
Critical Note on Isomers: Do not confuse this with its isomer 1-(2-Hydroxy-5-methylphenyl)ethanone (CAS 1450-72-2).[1] While disposal methods are similar, accurate inventory reconciliation requires precise CAS verification.[1]
Waste Classification & Segregation Strategy
Proper segregation prevents dangerous chemical reactions in waste drums. As a phenolic ketone, this substance is incompatible with strong oxidizers and strong bases.[1]
| Parameter | Classification | Rationale |
| Waste Stream | Organic Hazardous Waste | Contains carbon backbone; requires high-temp incineration. |
| RCRA Status | Non-Listed (Characteristic) | Not P- or U-listed, but treated as toxic/ignitable if in solvent.[1] |
| Compatibility | Segregate from Oxidizers | Phenols can undergo exothermic oxidation. |
| pH Sensitivity | Segregate from Bases | Phenolic proton is acidic; reaction with bases generates heat/salts. |
Visual: Waste Stream Decision Logic
The following decision tree illustrates how to categorize the waste based on its physical state and purity.
Figure 1: Decision logic for segregating 1-(5-Hydroxy-2-methylphenyl)ethanone waste streams to ensure incinerator compatibility.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Objective: Dispose of expired or excess solid powder.
-
PPE Required: Nitrile gloves (double-gloving recommended), safety goggles, lab coat, N95 dust mask (if outside fume hood).[1]
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Transfer: Carefully transfer the solid into the container. Do not sweep dust into the air.[5]
-
Labeling: Affix a hazardous waste label.
-
Final Disposal: Seal container and place in the Solid Organic Waste stream for off-site incineration.
Protocol B: Liquid Waste (Reaction Mixtures)
Objective: Dispose of mother liquors or reaction solvents containing the compound.
-
Solvent Check: Identify the primary solvent (e.g., Dichloromethane vs. Ethyl Acetate).[1]
-
Segregation:
-
If dissolved in DCM/Chloroform → Pour into Halogenated Waste Carboy .
-
If dissolved in Acetone/Methanol/Ethyl Acetate → Pour into Non-Halogenated Waste Carboy .
-
-
Concentration Limit: If the concentration is >5%, ensure the waste container is not stored near strong oxidizers (e.g., nitric acid waste).[1]
-
Rinsing: Triple-rinse empty glassware with a compatible solvent (e.g., acetone) and add rinsate to the waste container.
Spill Response & Emergency Procedures
Spills of phenolic compounds require immediate containment to prevent surface contamination and inhalation of dust.[1]
Spill Management Workflow
Figure 2: Step-by-step spill response workflow prioritizing containment and personnel protection.
Specific Cleanup Steps:
-
Dry Spill:
-
Wet Spill:
-
Surface Decontamination:
-
Wipe the surface with Ethanol (70%) followed by soap and water. Phenolic residues can be sticky and persistent; ethanol helps solubilize them for removal.
-
References & Regulatory Grounding
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 276274 (Isomer Analog: 1-(2-Hydroxy-5-methylphenyl)ethanone). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 1-(5-Hydroxy-2-methylphenyl)ethanone
CAS Number: 6563-41-3 Synonyms: 5-Hydroxy-2-methylacetophenone; 3-Acetyl-4-methylphenol Physical State: Solid (Crystalline Powder) Melting Point: ~50–54 °C
Introduction: The "Dual-Threat" Molecule
As researchers, we often underestimate intermediates like 1-(5-Hydroxy-2-methylphenyl)ethanone because they are not classified as "highly toxic" (Category 1 or 2). However, this molecule presents a specific dual-threat due to its chemical structure:
-
Phenolic Moiety: Facilitates rapid skin absorption and protein denaturation (chemical burns).
-
Ketone Functionality: Acts as a permeation enhancer, potentially degrading standard nitrile gloves during prolonged contact in solution.
This guide moves beyond generic safety advice to provide a targeted operational protocol for handling this specific substituted acetophenone.
Hazard Profile & Risk Assessment
Before selecting PPE, understand the specific risks associated with this compound's phases.
| Hazard Class (GHS) | H-Code | Operational Implication |
| Skin Irritant | H315 | High Risk. Phenolic compounds can cause delayed burns and whitening of the skin.[1] |
| Eye Irritant | H319 | Moderate Risk. Crystalline dust is abrasive and chemically corrosive to corneal tissue.[1] |
| STOT-SE (Respiratory) | H335 | Moderate Risk. Dust inhalation triggers mucosal inflammation.[1] |
| Acute Toxicity (Oral) | H302 | Moderate Risk. Harmful if swallowed; hygiene is critical.[1] |
PPE Specification Matrix
Do not rely on a "one-glove-fits-all" approach. The presence of the ketone group renders standard nitrile less effective against solutions of this compound compared to the solid form.
A. Hand Protection (The Critical Variable)
-
Solid Handling (Weighing/Transfer):
-
Primary: Disposable Nitrile (Minimum 5 mil thickness).
-
Protocol: Double-gloving is recommended. The outer glove protects against dust; the inner glove remains clean for touching balances/notebooks.
-
-
Solution Handling (Synthesis/Extraction):
-
Risk: If dissolved in solvents like Acetone, DCM, or Methanol, the solvent drives the phenol through nitrile.
-
Primary: Silver Shield® (Laminate) or Butyl Rubber gloves.
-
Alternative: If dexterity is required, use High-Breakthrough Nitrile (8 mil+) and change immediately upon splash.
-
B. Eye & Body Protection[2][3]
-
Eyes: Chemical Splash Goggles (indirect venting) are mandatory if working with powders or heating solutions. Safety glasses are insufficient for phenolic dusts.
-
Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt). Closed-toe chemical-resistant shoes.
C. Respiratory Protection[3][4][5]
-
Engineering Control: All handling must occur inside a certified Chemical Fume Hood .
-
PPE Backup: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.
Visualized Decision Logic: PPE Selection
The following diagram illustrates the decision process for selecting the correct glove material based on the experimental phase.
Caption: Logic flow for selecting glove material based on physical state and solvent carrier to prevent permeation breakthrough.
Operational Protocols
Protocol A: Weighing & Transfer (Solid Phase)
-
Static Control: Substituted acetophenones are organic solids that can accumulate static charge. Use an antistatic gun or ionizer bar if the powder is "flighty."
-
Containment: Place the analytical balance inside the fume hood. If this is not possible, use a powder funnel and tared weighing boat to minimize air exposure during transfer.
-
Decontamination: Wipe down the balance area with a detergent solution (e.g., Alconox) followed by ethanol immediately after use. Phenolic residues can persist and contaminate future users.
Protocol B: Reaction Setup (Solution Phase)
-
Thermal Management: The melting point is low (~50°C). If heating, use an oil bath with a digital temperature controller. Do not use a heat gun on the solid, as it can sublime and create an inhalation hazard.
-
Quenching: If used in Friedel-Crafts or similar acylations, quench reactions slowly. The phenolic hydroxyl group makes the compound acidic; rapid neutralization can generate heat/spatter.
Emergency Response & Spill Management
Skin Exposure (The "PEG" Rule)
Water alone is often inefficient at removing lipophilic phenols.
-
Wash: Flush with copious water for 15 minutes.
-
Enhanced Decon: If available, use Polyethylene Glycol (PEG 300 or 400) mixed with industrial methylated spirits (70:30) to solubilize the phenol from the skin, then wash with soap and water. Note: Consult your site medical officer regarding PEG protocols.
Spill Cleanup Workflow
Caption: Step-by-step workflow for managing incidental lab spills of 1-(5-Hydroxy-2-methylphenyl)ethanone.
Disposal & Waste Management
Proper disposal prevents environmental contamination.[2][4] Phenolic compounds are toxic to aquatic life.
-
Solid Waste: Collect in a dedicated solid hazardous waste container labeled "Toxic Organic Solid."
-
Liquid Waste:
-
Non-Halogenated: If dissolved in Acetone/Ethanol.[5]
-
Halogenated: If dissolved in DCM/Chloroform.
-
Segregation: Do NOT mix with oxidizing acids (Nitric/Perchloric) as phenolic ketones can nitrate or oxidize exothermically.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80893, 1-(5-Hydroxy-2-methylphenyl)ethanone. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 1-(5-hydroxy-2-methylphenyl)ethanone. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
